molecular formula C6H14N2 B7722528 2,5-Dimethylpiperazine CAS No. 1119702-25-8

2,5-Dimethylpiperazine

Cat. No.: B7722528
CAS No.: 1119702-25-8
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpiperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861721
Record name Piperazine, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-55-8, 1119702-25-8
Record name 2,5-Dimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its rigid, chiral structure and the presence of two secondary amine groups make it a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, stereoisomers, and detailed experimental protocols for its synthesis, purification, and analysis.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic amine odor.[3] It exists as two stereoisomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine. The properties of the mixture and the individual isomers are summarized in the tables below.

General Properties
PropertyValueReferences
Molecular FormulaC₆H₁₄N₂[4][5]
Molecular Weight114.19 g/mol [5][6]
AppearanceColorless to pale yellow solid/liquid[1][3]
OdorAmine-like[3]
Physical Properties of Isomers
Propertycis-2,5-Dimethylpiperazinetrans-2,5-DimethylpiperazineReferences
Melting Point114 °C115-118 °C[7][8]
Boiling Point165.9 °C162-165 °C[6][8]
Density0.824 g/cm³-[6]
Flash Point58.3 °C-[6]
Water SolubilitySolubleSoluble[1]

Stereochemistry

The two methyl groups on the piperazine (B1678402) ring give rise to cis and trans diastereomers. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference significantly influences the molecule's three-dimensional shape and its interaction with biological targets.

G start Start: 2-Aminopropanol-1 + Raney Nickel autoclave Pressurize with H₂ (1000 psi) Heat to 170°C for 8h in Autoclave start->autoclave cool_depressurize Cool to Room Temperature Depressurize autoclave->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter distill Distill to Remove Water filter->distill product Crude Product: cis/trans-2,5-Dimethylpiperazine Mixture distill->product purification Further Purification (e.g., Recrystallization) product->purification end Purified Isomers purification->end G cluster_core This compound Scaffold cluster_derivatives Bioactive Derivatives cluster_targets Potential Biological Targets/Pathways DMP This compound (cis or trans) Antipsychotics Antipsychotics DMP->Antipsychotics Antidepressants Antidepressants DMP->Antidepressants Anxiolytics Anxiolytics DMP->Anxiolytics Anticancer Anticancer Agents DMP->Anticancer Antiviral Antiviral Agents DMP->Antiviral Receptors Neurotransmitter Receptors (e.g., Dopamine, Serotonin) Antipsychotics->Receptors Antidepressants->Receptors Anxiolytics->Receptors Enzymes Enzymes Anticancer->Enzymes CellSignaling Cell Signaling Pathways Anticancer->CellSignaling Antiviral->Enzymes IonChannels Ion Channels

References

A Technical Guide to the Synthesis of cis-2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to cis-2,5-dimethylpiperazine (B3427453), a valuable building block in medicinal chemistry and materials science. This document details key methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and workflows to support research and development efforts.

Stereoselective Synthesis via Reduction of cis-3,6-Dimethylpiperazine-2,5-dione

The most reliable and stereoselective method for the synthesis of pure cis-2,5-dimethylpiperazine is the reduction of the corresponding cis-diketopiperazine (DKP), also known as cyclo(L-alanyl-L-alanyl). This two-step approach involves the initial synthesis of the DKP from L-alanine, followed by its reduction. The stereochemistry of the final product is effectively controlled by the stereochemistry of the starting amino acid.

Synthesis of cis-3,6-Dimethylpiperazine-2,5-dione

The precursor, cis-3,6-dimethylpiperazine-2,5-dione, is readily synthesized from L-alanine. A common method involves the cyclodimerization of L-alanine methyl ester.

Experimental Protocol:

  • Esterification of L-alanine: L-alanine is converted to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol (B129727).

  • Cyclization: The L-alanine methyl ester hydrochloride is then neutralized and heated in a suitable solvent, such as methanol or butanol, often under reflux, to facilitate spontaneous cyclization to the diketopiperazine. The reaction can be heated conventionally or with microwave irradiation to reduce reaction times.[1] Basic conditions, for instance using sodium carbonate, can promote the cyclization.[1]

  • Purification: The resulting cis-3,6-dimethylpiperazine-2,5-dione can be purified by recrystallization.

Reduction of cis-3,6-Dimethylpiperazine-2,5-dione

The reduction of the amide functionalities in the DKP ring yields the desired piperazine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. This reduction is known to proceed with retention of stereochemistry, thus yielding the cis product from the cis-DKP.

Experimental Protocol:

  • Reaction Setup: A solution of cis-3,6-dimethylpiperazine-2,5-dione in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reduction.

  • Quenching: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential, slow addition of water and a sodium hydroxide (B78521) solution, often at a reduced temperature (e.g., in an ice bath).

  • Workup and Isolation: The resulting salts are filtered off, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to recover any remaining product. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cis-2,5-dimethylpiperazine.

  • Purification: The final product can be purified by distillation or recrystallization.

Quantitative Data:

StepReactantProductReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1L-Alaninecis-3,6-Dimethylpiperazine-2,5-dione-MethanolReflux24-48High
2cis-3,6-Dimethylpiperazine-2,5-dionecis-2,5-DimethylpiperazineLiAlH₄THFReflux12-24Good to High

Note: Specific yields can vary based on reaction scale and purification methods.

Logical Workflow for Stereoselective Synthesis:

G Alanine L-Alanine AlaMe L-Alanine Methyl Ester Alanine->AlaMe Esterification (MeOH, SOCl₂) DKP cis-3,6-Dimethylpiperazine-2,5-dione AlaMe->DKP Cyclization (Heat, Base) Piperazine cis-2,5-Dimethylpiperazine DKP->Piperazine Reduction (LiAlH₄, THF)

Caption: Stereoselective synthesis of cis-2,5-dimethylpiperazine.

Catalytic Hydrogenation of 2,5-Dimethylpyrazine (B89654)

A more direct route to 2,5-dimethylpiperazine (B91223) is the catalytic hydrogenation of 2,5-dimethylpyrazine. However, this method often results in a mixture of cis and trans isomers, and the stereoselectivity is highly dependent on the catalyst, solvent, and reaction conditions.

Experimental Protocol:

  • Reaction Setup: 2,5-Dimethylpyrazine is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or water) in a high-pressure autoclave.

  • Catalyst Addition: A hydrogenation catalyst is added to the solution. Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and Raney Nickel.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred and heated to the target temperature for a specified duration.

  • Workup and Isolation: After the reaction, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product, a mixture of cis- and trans-2,5-dimethylpiperazine, is obtained.

  • Purification and Isomer Separation: The isomers can be separated by fractional distillation or by recrystallization of the trans isomer from a suitable solvent like acetone, leaving the cis isomer enriched in the mother liquor.

Quantitative Data for Catalytic Hydrogenation of 2,5-Dimethylpyrazine:

CatalystSolventPressure (atm)Temperature (°C)Time (h)Yield (%) (cis:trans ratio)Reference
Platinum OxideAcetic Acid130Room Temp1877 (cis: 26, trans: 51)[2]
10% Rhodium on Carbon--Room Temp-No reaction[2]
5% Ruthenium on Carbon--Room Temp-No reaction[2]
Iridium ComplexToluene5010024>99 (cis favored)[3][4]

Note: The iridium-catalyzed reaction is primarily studied for reversible hydrogen storage and may require specific ligand-metal complexes.

Reaction Pathway for Hydrogenation:

G Pyrazine 2,5-Dimethylpyrazine Piperazine_mix cis/trans-2,5-Dimethylpiperazine Pyrazine->Piperazine_mix Catalytic Hydrogenation (H₂, Catalyst)

Caption: Catalytic hydrogenation of 2,5-dimethylpyrazine.

Cyclization of 1-Amino-2-propanol

The catalytic cyclization of 1-amino-2-propanol is another established method for synthesizing this compound. This process typically employs a Raney Nickel catalyst under hydrogen pressure and yields a mixture of cis and trans isomers, with the trans isomer often being the major product.

Experimental Protocol:

  • Reaction Setup: A mixture of 1-amino-2-propanol and a Raney Nickel catalyst is placed in a high-pressure autoclave.

  • Reaction Conditions: The autoclave is sealed and pressurized with hydrogen. The reaction mixture is then heated to a high temperature.

  • Workup and Isolation: After cooling and depressurizing the autoclave, the catalyst is removed by filtration. The filtrate is then distilled to remove water.

  • Purification: The unreacted 1-amino-2-propanol and the crude this compound product are subsequently separated by fractional distillation. The trans isomer can be further purified by recrystallization from acetone.

Quantitative Data for Cyclization of 1-Amino-2-propanol:

CatalystPressure (psi)Temperature (°C)Time (h)Conversion (%)Yield (%) (Isomer Ratio)
Raney Nickel750-2000140-2204-8~65~53 (trans favored, ~72% of product)

Logical Relationship for Cyclization:

G Propanolamine 1-Amino-2-propanol Piperazine_mix cis/trans-2,5-Dimethylpiperazine Propanolamine->Piperazine_mix Catalytic Cyclization (Raney Ni, H₂, Heat)

Caption: Synthesis via cyclization of 1-amino-2-propanol.

Synthesis from 1,2-Diaminopropane (B80664)

The reaction of 1,2-diaminopropane with ammonia (B1221849) and hydrogen over a hydrogenation catalyst can also produce a mixture of dimethylpiperazine isomers, including cis-2,5-dimethylpiperazine. However, this method generally results in a complex mixture of products and is less selective for the desired isomer.

Experimental Protocol:

  • Reaction Setup: 1,2-Diaminopropane is reacted with ammonia and hydrogen in the presence of a hydrogenation catalyst, such as Raney Nickel, in an autoclave.

  • Reaction Conditions: The reaction is carried out at elevated temperature and pressure.

  • Workup and Isolation: The product mixture is worked up similarly to the other catalytic methods, involving catalyst filtration and distillation to isolate the dimethylpiperazine isomers.

Quantitative Data for Reaction of 1,2-Diaminopropane:

CatalystTemperature (°C)Product Distribution
Raney Nickel20018.3% cis-2,5-dimethylpiperazine, 13.7% trans-2,5-dimethylpiperazine, 43.7% cis-2,6-dimethylpiperazine, 5.7% trans-2,6-dimethylpiperazine

Conclusion

For the targeted synthesis of cis-2,5-dimethylpiperazine with high stereochemical purity, the reduction of cis-3,6-dimethylpiperazine-2,5-dione is the most effective and recommended route. While the catalytic hydrogenation of 2,5-dimethylpyrazine offers a more direct approach, achieving high cis selectivity remains a significant challenge and is highly dependent on the development of specialized catalytic systems. The cyclization of 1-amino-2-propanol and the reaction of 1,2-diaminopropane are viable for producing mixtures of dimethylpiperazine isomers but are not ideal for obtaining the pure cis form without extensive purification. The choice of synthetic route will ultimately depend on the desired purity, scale, and available resources of the research or development team.

References

An In-depth Technical Guide to trans-2,5-Dimethylpiperazine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,5-Dimethylpiperazine is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, chair-like conformation and the stereochemical orientation of its methyl groups make it a valuable scaffold in medicinal chemistry, particularly in the development of opioid receptor ligands. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of trans-2,5-Dimethylpiperazine. Furthermore, it details its significant role as a precursor in the synthesis of delta-opioid receptor agonists and outlines the associated signaling pathways.

Chemical Structure and Properties

trans-2,5-Dimethylpiperazine, with the chemical formula C₆H₁₄N₂, is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and two methyl groups in a trans configuration at positions 2 and 5. The piperazine (B1678402) ring adopts a stable chair conformation, with the two methyl groups occupying equatorial positions to minimize steric hindrance.[1][2] This stereochemically defined structure is fundamental to its utility in asymmetric synthesis and drug design.

Physicochemical Properties

A summary of the key physicochemical properties of trans-2,5-Dimethylpiperazine is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₄N₂[3]
Molecular Weight 114.19 g/mol [3]
CAS Number 2815-34-1[3]
Appearance White to off-white crystalline solid[3]
Melting Point 115-118 °C[3]
Boiling Point 162-165 °C[3]
Density 0.935 g/cm³ (predicted)
pKa (predicted) 10.2 (most basic)
Solubility Soluble in water and common organic solvents
Crystallographic Data

X-ray crystallographic studies have confirmed the chair conformation of the piperazine ring in salts of trans-2,5-Dimethylpiperazine, with the methyl groups in equatorial orientations.[1][4] Key crystallographic parameters for a representative salt are summarized in Table 2.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group C2/c[1]
Conformation Chair[1][4]
Methyl Group Orientation Equatorial[1][4]
N-C Bond Lengths 1.490(2) - 1.513(2) Å[4]
C-C Bond Lengths ~1.52 Å[4]
C-N-C Bond Angles 109.15(14) - 113.54(15)°[4]

Synthesis of trans-2,5-Dimethylpiperazine

The synthesis of trans-2,5-Dimethylpiperazine can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the reductive cyclization of L-alanine ethyl ester hydrochloride.

Experimental Protocol: Reductive Cyclization of L-Alanine Ethyl Ester Hydrochloride

This protocol outlines a typical procedure for the synthesis of trans-2,5-Dimethylpiperazine.

Materials:

Procedure:

  • Reduction of the Ester: A solution of L-alanine ethyl ester hydrochloride in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the ester and amide functionalities.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude trans-2,5-Dimethylpiperazine can be purified by distillation or recrystallization from a suitable solvent like hexane (B92381) or toluene to afford the pure product as a white crystalline solid.

G Synthesis of trans-2,5-Dimethylpiperazine cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product L-Alanine Ethyl Ester HCl L-Alanine Ethyl Ester HCl Reduction 1. Reduction with LiAlH4 in Ether/THF L-Alanine Ethyl Ester HCl->Reduction Reflux 2. Reflux Reduction->Reflux Quenching 3. Quenching with H2O and NaOH Reflux->Quenching Filtration 4. Filtration and Extraction Quenching->Filtration Drying 5. Drying with Na2SO4 Filtration->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Purification 7. Distillation/Recrystallization Evaporation->Purification trans-2,5-Dimethylpiperazine trans-2,5-Dimethylpiperazine Purification->trans-2,5-Dimethylpiperazine

Caption: Experimental workflow for the synthesis of trans-2,5-Dimethylpiperazine.

Spectroscopic Analysis

The structural characterization of trans-2,5-Dimethylpiperazine is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
~1.0-1.1Doublet-CH₃
~1.8-2.0Broad Singlet-NH
~2.2-2.4TripletAxial -CH₂-
~2.8-3.0MultipletEquatorial -CH₂- and -CH-
¹³C NMR Chemical Shift (δ, ppm) Assignment
~18-20-CH₃
~50-52-CH₂-
~55-57-CH-

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trans-2,5-Dimethylpiperazine typically shows a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern is characterized by the loss of methyl and ethyl groups, as well as cleavage of the piperazine ring.

m/z Relative Intensity Possible Fragment
114Moderate[M]⁺
99Moderate[M - CH₃]⁺
85Low[M - C₂H₅]⁺
70High[C₄H₈N]⁺
56High[C₃H₆N]⁺
42Moderate[C₂H₄N]⁺
Infrared (IR) Spectroscopy

The IR spectrum of trans-2,5-Dimethylpiperazine displays characteristic absorption bands.[1]

Wavenumber (cm⁻¹) Vibrational Mode
3200-3400N-H stretching
2950-2970C-H stretching (methyl)
2850-2930C-H stretching (methylene and methine)
1450-1470C-H bending
1000-1200C-N stretching

Applications in Drug Development

trans-2,5-Dimethylpiperazine is a key intermediate in the synthesis of various pharmaceutical agents, most notably selective delta-opioid receptor agonists.[5] These compounds are of significant interest for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.

Synthesis of Delta-Opioid Receptor Agonists

A prominent example of the application of trans-2,5-Dimethylpiperazine is in the synthesis of the potent and selective delta-opioid receptor agonist, SNC80. The synthesis involves the N-alkylation of trans-2,5-Dimethylpiperazine as a key step.

G Logical Workflow: Synthesis of a Delta-Opioid Agonist Precursor cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_product Final Application trans-2,5-Dimethylpiperazine trans-2,5-Dimethylpiperazine Alkylation N-Alkylation trans-2,5-Dimethylpiperazine->Alkylation Alkylating Agent (e.g., Allyl Bromide) Alkylating Agent (e.g., Allyl Bromide) Alkylating Agent (e.g., Allyl Bromide)->Alkylation N-Allyl-trans-2,5-Dimethylpiperazine N-Allyl-trans-2,5-Dimethylpiperazine Alkylation->N-Allyl-trans-2,5-Dimethylpiperazine Precursor for Delta-Opioid Agonists (e.g., SNC80) Precursor for Delta-Opioid Agonists (e.g., SNC80) N-Allyl-trans-2,5-Dimethylpiperazine->Precursor for Delta-Opioid Agonists (e.g., SNC80)

Caption: Use of trans-2,5-Dimethylpiperazine in agonist precursor synthesis.

Delta-Opioid Receptor Signaling Pathway

Delta-opioid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi/o).[6] Activation of these receptors by agonists leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in analgesia.

G Delta-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Delta-Opioid Receptor (DOR) Delta-Opioid Receptor (DOR) G-protein (Gi/o) G-protein (Gi/o) Delta-Opioid Receptor (DOR)->G-protein (Gi/o) Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) G-protein (Gi/o)->Adenylyl Cyclase (AC) Inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel Activates Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel Inhibits cAMP cAMP Adenylyl Cyclase (AC)->cAMP Decreases Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Leads to K+ efflux Neurotransmitter Release Decreased Neurotransmitter Release Ca2+ Channel->Neurotransmitter Release Inhibits Ca2+ influx DOR Agonist (e.g., SNC80 derivative) DOR Agonist (e.g., SNC80 derivative) DOR Agonist (e.g., SNC80 derivative)->Delta-Opioid Receptor (DOR) Binds to PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter Release->Analgesia

Caption: Simplified signaling cascade upon delta-opioid receptor activation.

Safety Information

trans-2,5-Dimethylpiperazine is a flammable solid and is toxic if it comes into contact with the skin.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

trans-2,5-Dimethylpiperazine is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and rigid conformational structure make it an ideal scaffold for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of new therapeutic agents, particularly in the field of opioid receptor modulation. This guide provides a foundational resource for researchers working with this important chemical entity.

References

An In-depth Technical Guide to 2,5-Dimethylpiperazine: CAS Number, Safety, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylpiperazine (B91223), a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, including its CAS registry number, and presents a thorough review of its safety and handling precautions based on available toxicological data. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analysis, offering a practical resource for laboratory applications. The role of this compound as a versatile synthetic building block in the development of pharmacologically active agents is also discussed.

Chemical Identity and Properties

This compound is a cyclic diamine with the molecular formula C₆H₁₄N₂. It exists as cis and trans isomers, with the mixture often referred to by the primary CAS number. The trans isomer is the more stable conformation.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 106-55-8 (for the mixture of isomers)
2815-34-1 (for the trans-isomer)
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
IUPAC Name This compound

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 115-118 °C (for the trans-isomer)[1]
Boiling Point 162-165 °C[1]
Density 0.895 g/cm³ (approximate)
Flash Point 38 °C (100.4 °F) - closed cup (for the trans-isomer)[1]
Solubility Soluble in water and organic solvents.[2]

Safety and Toxicology

This compound is a flammable solid and is toxic in contact with skin. It can also cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueReference
LD50RatOral3160 mg/kg
LD50RabbitDermal810 mg/kg

Hazard Statements:

  • H228: Flammable solid.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The most common method for the synthesis of this compound is the cyclization of 2-aminopropanol-1.

Experimental Protocol: Cyclization of 2-Aminopropanol-1

This procedure is adapted from the method described by Dow Chemical Company.[3]

Materials:

  • 2-Aminopropanol-1

  • Raney nickel catalyst

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 2-aminopropanol-1 and a catalytic amount of Raney nickel.

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to 750-2000 psi.

  • Heat the reactor to 140-220 °C and maintain the temperature for 4-8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • The resulting product is a mixture of cis- and trans-2,5-dimethylpiperazine (B131708).

G cluster_synthesis Synthesis of this compound start 2-Aminopropanol-1 + Raney Nickel reactor High-Pressure Reactor (750-2000 psi H₂, 140-220 °C, 4-8h) start->reactor filtration Filtration reactor->filtration product Mixture of cis- and trans- This compound filtration->product

Fig. 1: Experimental workflow for the synthesis of this compound.

Purification and Analysis

The mixture of cis- and trans-2,5-dimethylpiperazine isomers can be separated and purified by fractional distillation or recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound mixture

  • Acetone

Procedure:

  • Dissolve the crude this compound mixture in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature.

  • The trans-isomer, being less soluble, will crystallize out of the solution.

  • Collect the crystals by filtration.

  • Further purification can be achieved by repeating the recrystallization process.

Analytical Methods

The purity and isomeric ratio of this compound can be determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the cis and trans isomers and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and determine the isomeric ratio.

G cluster_purification_analysis Purification and Analysis Workflow crude_product Crude this compound recrystallization Recrystallization from Acetone crude_product->recrystallization purified_product Purified trans-2,5-Dimethylpiperazine recrystallization->purified_product analysis Analysis (GC-MS, NMR) purified_product->analysis

Fig. 2: General workflow for the purification and analysis of this compound.

Role in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[2] Its rigid, diamine structure provides a versatile scaffold for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery.

While this compound itself is not known to have a direct role in specific signaling pathways, its derivatives are found in compounds with diverse pharmacological activities. The broader class of diketopiperazines, which can be synthesized from piperazine (B1678402) derivatives, exhibits a wide range of biological effects, including antimicrobial, antiviral, and anticancer activities.[4][5]

The primary utility of this compound in research and drug development lies in its role as a synthetic intermediate. Its chemical properties allow for the construction of complex molecules with potential therapeutic applications.

G cluster_drug_development Role of this compound in Drug Development dmp This compound (Versatile Scaffold) synthesis Chemical Synthesis dmp->synthesis derivatives Biologically Active Derivatives synthesis->derivatives applications Therapeutic Applications (e.g., Antimicrobial, Anticancer) derivatives->applications

Fig. 3: Logical relationship of this compound in drug development.

Conclusion

This compound is a key chemical intermediate with well-defined properties and established synthetic routes. Its primary significance lies in its utility as a scaffold in the design and synthesis of novel compounds with potential therapeutic value. This guide provides essential information for the safe handling, synthesis, and analysis of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Solubility Profile of 2,5-Dimethylpiperazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylpiperazine in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on consolidating the existing qualitative information, presenting the limited quantitative data, and providing a detailed, adaptable experimental protocol for the systematic determination of its solubility. This guide is intended to be a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the design of robust experimental procedures for solubility assessment, a critical parameter in process development, formulation, and chemical synthesis.

Introduction

This compound is a cyclic diamine with a molecular formula of C₆H₁₄N₂. Its structure, featuring two secondary amine groups and two methyl substituents on the piperazine (B1678402) ring, imparts a combination of polar and non-polar characteristics that govern its solubility in different media. The nitrogen atoms are capable of hydrogen bonding, suggesting solubility in protic and polar aprotic solvents, while the methyl groups contribute to its solubility in less polar organic solvents.[1]

A thorough understanding of the solubility of this compound is paramount for a variety of applications. In pharmaceutical development, solubility is a key determinant of a drug candidate's bioavailability and dictates the choice of formulation strategies. In chemical synthesis, solvent selection is critical for reaction kinetics, purification, and crystallization processes.

  • Present the available qualitative and quantitative solubility data in a clear, tabular format.

  • Provide a detailed, generalized experimental protocol for the accurate determination of the solubility of this compound.

  • Offer a visual representation of the experimental workflow to aid in the practical application of the described methodology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₄N₂[1]
Molecular Weight114.19 g/mol [1]
AppearanceWhite to off-white crystalline solid[2]
Melting Point115-118 °C[2]
Boiling Point162-165 °C[2]
pKa (at 25 °C)9.66[2]

Solubility Data

The available solubility data for this compound is limited. Qualitative descriptions indicate its solubility in water and some organic solvents.[1] A single quantitative data point for its solubility in water has been reported.

Qualitative Solubility

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Quantitative Solubility

A comprehensive set of quantitative solubility data for this compound in a range of organic solvents at various temperatures is not available in the reviewed literature. The only located quantitative value is for water.

Table 3: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Water2050[2][3]

The absence of further quantitative data underscores the need for experimental determination of the solubility of this compound in organic solvents relevant to specific research and development activities.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique for generating equilibrium solubility data.

Principle

The isothermal shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution, which is in equilibrium with the excess solid solute, is then determined analytically.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil Agitate in a constant temperature shaker bath prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute the sample sample3->sample4 sample5 Analyze by HPLC or GC sample4->sample5 quant3 Determine concentration from calibration curve sample5->quant3 Compare quant1 Prepare calibration standards quant2 Generate calibration curve quant1->quant2 quant2->quant3

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Method:

    • Develop and validate a suitable analytical method (e.g., HPLC or GC) for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using the developed analytical method.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction.

Conclusion

This technical guide has synthesized the currently available information on the solubility of this compound in organic solvents. The significant lack of quantitative data in the public domain highlights a critical knowledge gap. The provided detailed experimental protocol, based on the isothermal shake-flask method, offers a robust framework for researchers, scientists, and drug development professionals to systematically and accurately determine the solubility of this compound in solvents relevant to their specific applications. The generation of such data will be invaluable for advancing the use of this compound in various fields of chemical and pharmaceutical sciences.

References

2,5-Dimethylpiperazine: A Privileged Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223), a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry. Its rigid structure, stereochemical properties, and synthetic versatility make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases. The presence of two methyl groups at the 2 and 5 positions of the piperazine (B1678402) ring enhances its steric and electronic properties, offering opportunities for fine-tuning pharmacological activity, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of this compound as a pharmaceutical building block, encompassing its synthesis, derivatization, pharmacological activities, and its role in modulating key signaling pathways.

Physicochemical Properties and Isomerism

This compound (C₆H₁₄N₂) exists as two geometric isomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine (B131708). The trans isomer is a racemic mixture of (2R,5R)- and (2S,5S)-enantiomers, while the cis isomer is a meso compound. This stereoisomerism is a critical feature that is exploited in the design of chiral drugs to achieve specific interactions with biological targets.[2]

Propertycis-2,5-Dimethylpiperazinetrans-2,5-Dimethylpiperazine
CAS Number 2815-34-16284-84-0
Molecular Weight 114.19 g/mol 114.19 g/mol
Boiling Point 162-165 °C162-165 °C
Melting Point Not available115-118 °C
Appearance -Crystals

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a cornerstone of its application in drug discovery. Various synthetic routes have been developed to access the core scaffold and its substituted analogs.

General Experimental Protocols

1. N-Alkylation of this compound (General Procedure)

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

    • Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or N,N,4-Trimethylpiperidin-4-amine)

    • Anhydrous solvent (e.g., Acetonitrile, DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the non-nucleophilic base (1.5 eq).

    • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound derivative.

2. N-Arylation of this compound via Buchwald-Hartwig Amination (Representative Protocol)

This protocol outlines a common method for the N-arylation of this compound using an aryl halide, catalyzed by a palladium complex.

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide, aryl iodide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP)

    • Base (e.g., Sodium tert-butoxide)

    • Anhydrous toluene (B28343)

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

    • Add anhydrous toluene to the mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Synthesis of 2,5-Diketopiperazine (DKP) Derivatives

This protocol describes a general method for the synthesis of 2,5-diketopiperazine derivatives from amino acid precursors.

  • Materials:

    • N-protected amino acid (e.g., Boc-amino acid)

    • Amino acid methyl ester hydrochloride

    • Coupling agent (e.g., EDC·HCl, HOBt)

    • Base (e.g., N-methylmorpholine)

    • Solvent (e.g., DMF)

    • Acid for deprotection (e.g., TFA)

  • Procedure:

    • Dipeptide Formation: Dissolve the N-protected amino acid (1.0 eq), amino acid methyl ester hydrochloride (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF. Add N-methylmorpholine (2.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up: Add water to the reaction mixture and extract the dipeptide with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Deprotection and Cyclization: Dissolve the protected dipeptide in a suitable solvent and treat with an acid (e.g., 20% TFA in DCM) to remove the protecting group. After deprotection, neutralize the reaction mixture and heat to induce cyclization to the 2,5-diketopiperazine.

    • Purification: Purify the resulting 2,5-diketopiperazine by recrystallization or column chromatography.

Chiral Separation

The separation of the enantiomers of trans-2,5-dimethylpiperazine and the diastereomers of its derivatives is crucial for evaluating their individual pharmacological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for achieving this separation.

Representative Protocol for Chiral HPLC Separation
  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., polysaccharide-based columns like CHIRALPAK® series)

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Procedure:

    • Dissolve a small amount of the this compound isomer mixture in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the isomers with the chosen mobile phase under isocratic conditions.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • The different stereoisomers will exhibit different retention times, allowing for their separation and quantification. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation.

Pharmacological Applications and Quantitative Data

This compound is a key component in a variety of pharmacologically active compounds, including kinase inhibitors, central nervous system (CNS) agents, and anticancer drugs.[2] The incorporation of this scaffold can significantly influence the potency and selectivity of these molecules.

Quantitative Pharmacological Data of this compound Derivatives
Compound ClassTarget/ActivityIC₅₀ / KᵢCell Line/Assay
Diketopiperazine DerivativeAnticancer (A549)1.2 µMMTT Assay
Diketopiperazine DerivativeAnticancer (HeLa)0.7 µMMTT Assay
Methyl Piperazine DerivativeAnticancer (A-549)7.74 µMMTT Assay
Methyl Piperazine DerivativeAnticancer (HCT-116)18.80 µMMTT Assay
Methyl Piperazine DerivativeAnticancer (MIA-PaCa-2)14.98 µMMTT Assay
Arylpiperazine Derivative5-HT₁A Receptor Affinity (Kᵢ)6.7 nMRadioligand Binding
Arylpiperazine Derivativeα₁-Adrenoreceptor Affinity-Radioligand Binding
Diketopiperazine AnalogKappa Opioid Receptor (KOR) Affinity (Kᵢ)-Radioligand Binding

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to modulate key cellular signaling pathways implicated in various diseases, particularly cancer. One such pathway is the PI3K/Akt signaling cascade, which plays a central role in cell proliferation, survival, and growth.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes. Dysregulation of this pathway is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

PI3K/Akt signaling pathway and potential inhibition.

Experimental and Synthetic Workflows

The synthesis of libraries of this compound derivatives is often streamlined using solid-phase organic synthesis (SPOS). This approach allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Solid-Phase Synthesis Workflow

The following diagram illustrates a general workflow for the solid-phase synthesis of a library of N-acylated this compound derivatives.

Solid_Phase_Synthesis Resin Solid Support (e.g., Wang Resin) Load Load First Protected Amino Acid Resin->Load Deprotect1 Deprotection Load->Deprotect1 Couple Couple Second Protected Amino Acid Deprotect1->Couple Deprotect2 Deprotection Couple->Deprotect2 Cyclize Cyclization and Cleavage Deprotect2->Cyclize DKP 2,5-Diketopiperazine (DKP) Cyclize->DKP Acylate N-Acylation with Diverse Acyl Chlorides DKP->Acylate Library Library of DKP Derivatives Acylate->Library

Workflow for solid-phase synthesis of DKP derivatives.

Conclusion

This compound represents a privileged scaffold in modern drug discovery, offering a unique combination of structural rigidity, stereochemical diversity, and synthetic tractability. Its incorporation into small molecules has led to the development of potent and selective agents for a variety of therapeutic targets. The ability to modulate the PI3K/Akt signaling pathway highlights its potential in oncology. Further exploration of the chemical space around the this compound core, guided by detailed structure-activity relationship studies and advanced synthetic methodologies, promises to yield a new generation of innovative pharmaceuticals with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the full potential of this remarkable building block.

References

Navigating Stereochemistry: A Technical Guide to the Biological Activity of 2,5-Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of stereocenters, as seen in 2,5-dimethylpiperazine (B91223), offers a gateway to exploring nuanced biological activities and refining pharmacological profiles. This technical guide provides an in-depth analysis of the known biological activities of the cis- and trans-isomers of this compound, with a focus on their roles in modulating key physiological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Core Findings: A Tale of Two Isomers

The biological activities of this compound isomers are predominantly documented through the lens of their derivatives. A significant body of research highlights the importance of the trans-isomer, particularly the (2S,5R) configuration, as a scaffold for potent and selective opioid receptor agonists. In contrast, there is a notable lack of publicly available data on the specific biological targets and quantitative activity of the cis-isomer of this compound. This disparity underscores a significant opportunity for further investigation into the pharmacological potential of the cis-conformation.

The Prominence of trans-2,5-Dimethylpiperazine (B131708) in Opioid Receptor Modulation

Research has firmly established derivatives of trans-2,5-dimethylpiperazine as highly selective ligands for the delta-opioid receptor (δ-OR). The most prominent example is the non-peptide agonist SNC 80, which is a derivative of (2S,5R)-4-allyl-2,5-dimethylpiperazine.[1] The stereochemistry of the piperazine ring is crucial for its potent and selective activity.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro binding affinities of key trans-2,5-dimethylpiperazine derivatives for opioid receptors. This data is primarily derived from radioligand binding assays performed on rat brain membrane preparations.

Table 1: Opioid Receptor Binding Affinities of trans-2,5-Dimethylpiperazine Derivatives

CompoundIsomer ConfigurationReceptorKᵢ (nM)Selectivity (μ/δ)
SNC 80trans-(2S,5R)δ-Opioid1.3>1000
SNC 80trans-(2S,5R)μ-Opioid>2000
(+)-21 (SNC 80)trans-(2S,5R)δ-OpioidLow nanomolar-
(-)-25trans-(2S,5R) derivativeδ-OpioidLow nanomolar-
(-)-21trans-(2S,5R) derivativeδ-OpioidMicromolar-
(-)-22trans-(2S,5R) derivativeδ-OpioidMicromolar-
(-)-23trans-(2S,5R) derivativeδ-OpioidMicromolar-
(+)-22trans-(2S,5R) derivativeδ-Opioid->2659-fold
(-)-27trans-(2S,5R) derivativeδ-Opioid->2105-fold

Note: Data for SNC 80 and its derivatives are compiled from multiple sources.[1] Kᵢ values represent the inhibitory constant, with lower values indicating higher binding affinity.

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented above is primarily generated through two key experimental procedures: radioligand binding assays and isolated tissue bioassays.

Opioid Receptor Radioligand Binding Assay

This assay is a fundamental technique used to determine the affinity of a ligand for a specific receptor.

Objective: To quantify the binding affinity (Kᵢ) of test compounds for μ- and δ-opioid receptors in rat brain tissue.

Materials:

  • Rat brain tissue (e.g., whole brain minus cerebellum)

  • Tritiated opioid receptor ligands (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors)

  • Test compounds (cis- and trans-2,5-dimethylpiperazine derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the opioid receptors. Resuspend the membrane pellet in fresh incubation buffer.

  • Binding Assay: In a series of tubes, combine the membrane preparation, a fixed concentration of the tritiated ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Brain Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 Collect centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Membrane Pellet centrifuge2->pellet Collect resuspend Resuspension pellet->resuspend mix Combine: - Membranes - [³H]Ligand - Test Compound resuspend->mix incubate Incubate mix->incubate filter Filter incubate->filter wash Wash filter->wash count Scintillation Counting wash->count ic50 Determine IC₅₀ count->ic50 ki Calculate Kᵢ ic50->ki

Workflow for Opioid Receptor Radioligand Binding Assay.
Isolated Mouse Vas Deferens Bioassay

This is a functional assay that measures the effect of a compound on nerve-mediated muscle contractions.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of test compounds on opioid receptors in the mouse vas deferens.

Materials:

  • Male mice

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Platinum electrodes for electrical field stimulation

  • Isotonic transducer and recording system

  • Test compounds

  • Standard opioid agonists and antagonists

Procedure:

  • Tissue Preparation: Dissect the vasa deferentia from a mouse and mount the tissue in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

  • Stimulation: Apply electrical field stimulation to elicit twitch responses (contractions) of the vas deferens.

  • Equilibration: Allow the tissue to equilibrate until stable twitch responses are obtained.

  • Compound Addition: Add the test compound to the organ bath in a cumulative concentration-dependent manner.

  • Measurement: Record the inhibition of the twitch response caused by the agonist activity of the test compound.

  • Data Analysis: Plot the percentage of inhibition of the twitch response against the logarithm of the compound concentration to obtain a concentration-response curve. From this curve, determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect). For antagonists, the pA₂ value can be determined by measuring the shift in the concentration-response curve of a standard agonist in the presence of the antagonist.

Signaling Pathways Modulated by this compound Derivatives

The primary signaling pathway modulated by the well-characterized trans-2,5-dimethylpiperazine derivatives, such as SNC 80, is the G-protein coupled receptor (GPCR) cascade associated with the delta-opioid receptor.

Activation of the δ-opioid receptor by an agonist like SNC 80 leads to the following intracellular events:

  • G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gᵢ/Gₒ).

  • Dissociation of G-protein Subunits: The G-protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of delta-opioid receptor agonists.

signaling_pathway agonist SNC 80 (trans-2,5-DMP derivative) receptor δ-Opioid Receptor (GPCR) agonist->receptor g_protein Gᵢ/Gₒ Protein (αβγ-GDP) receptor->g_protein activates g_alpha Gαᵢ/ₒ-GTP g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP girk GIRK Channel k_ion K⁺ girk->k_ion efflux vgcc VGCC ca_ion Ca²⁺ vgcc->ca_ion influx g_alpha->ac inhibits g_beta_gamma->girk activates g_beta_gamma->vgcc inhibits atp ATP atp->camp converted by AC hyperpolarization Hyperpolarization k_ion->hyperpolarization neurotransmitter Reduced Neurotransmitter Release ca_ion->neurotransmitter

References

An In-depth Technical Guide to 2,5-Dimethylpiperazine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223) (2,5-dmp), a cyclic diamine, serves as a versatile ligand in coordination chemistry. Its structural features, including the presence of two stereogenic centers and two nitrogen donor atoms, allow for the formation of a diverse array of metal complexes with varied geometries and properties. The ligand can exist as cis and trans isomers, each imparting distinct steric and conformational constraints on the resulting coordination compounds. This guide provides a comprehensive overview of the synthesis, structure, and properties of metal complexes incorporating this compound, with a focus on their potential applications in catalysis and materials science.

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, and its coordination complexes are of growing interest for their potential biological activities.[1] The methyl substituents at the 2 and 5 positions enhance the steric bulk and influence the electronic properties of the piperazine ring, which in turn affects the stability and reactivity of its metal complexes.[2]

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the desired isomer of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.

General Synthetic Workflow

G cluster_start Starting Materials Metal_Salt Metal Salt (e.g., CoCl2·6H2O) Solvent Dissolution in appropriate solvent(s) (e.g., concentrated HCl, water, ethanol) Metal_Salt->Solvent Ligand This compound (cis or trans) Ligand->Solvent Reaction Mixing and Stirring (e.g., 1 hour at room temperature) Solvent->Reaction Crystallization Crystallization (e.g., slow evaporation over several days) Reaction->Crystallization Isolation Isolation and Purification (Filtration, washing, and drying) Crystallization->Isolation Characterization Characterization of the Complex Isolation->Characterization

Caption: General workflow for the synthesis of this compound metal complexes.

Experimental Protocols

Synthesis of trans-2,5-Dimethylpiperazinium Tetrachloridocobaltate(II), [trans-C₆H₁₆N₂][CoCl₄][3]

Materials:

Procedure:

  • A 1:1 molar ratio of trans-2,5-dimethylpiperazine and cobalt(II) chloride hexahydrate was dissolved in a solution of concentrated hydrochloric acid.[3]

  • The resulting solution was magnetically stirred for 1 hour at room temperature.[3]

  • The solution was then allowed to stand for slow evaporation at room temperature.

  • After two weeks, dark-blue prismatic crystals of the title compound formed.[3]

  • The crystals were recovered by filtration and dried in air.[3]

Synthesis of trans-2,5-Dimethylpiperazinium Dihydrogen Diphosphate (B83284), [trans-C₆H₁₆N₂][H₂P₂O₇][4]

Materials:

  • Sodium diphosphate (Na₄P₂O₇)

  • Ion-exchange resin (Amberlite IR 120)

  • trans-2,5-Dimethylpiperazine

  • Deionized water

Procedure:

  • Diphosphoric acid (H₄P₂O₇) was prepared by passing a solution of Na₄P₂O₇ (26 mg in 50 ml H₂O) through an ion-exchange resin (Amberlite IR 120).[4]

  • The freshly prepared diphosphoric acid solution was then neutralized with a 1:1 molar ratio of trans-2,5-dimethylpiperazine base at a low temperature.[4]

  • The resulting solution was slowly evaporated at room temperature over several days until colorless needle-shaped crystals of the product were formed.[4]

Synthesis of Olefin-Copper(I) Coordination Polymers with a 1,4-Diallyl-2,5-Dimethylpiperazine Ligand[5]

Ligand Synthesis (1,4-Diallyl-2,5-Dimethylpiperazine - DADMP):

  • A mixture of this compound, allyl bromide, and a base (e.g., triethylamine (B128534) or potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) is stirred for several hours.

  • The reaction mixture is then worked up by washing with water and extracting with an organic solvent.

  • The organic phase is dried, and the solvent is removed under reduced pressure to yield the DADMP ligand.[5]

Polymer Synthesis (e.g., [Cu₃(DADMP)Cl₄]n):

  • The DADMP ligand (0.1 mmol) and copper(I) chloride (0.3 mmol) are placed in a heat-resistant glass tube.[5]

  • A suitable solvent or solvent mixture is added.

  • The tube is sealed and heated under solvothermal conditions (e.g., 60 °C for 3 days).[5]

  • Pale yellow block crystals of the coordination polymer are formed.[5]

Structural and Coordination Properties

The coordination of this compound to metal centers is primarily through its two nitrogen atoms, acting as a bidentate ligand. The stereochemistry of the ligand (cis or trans) plays a crucial role in determining the conformation of the piperazine ring and the overall geometry of the resulting complex.

Isomerism and Conformation

The this compound ligand can exist as two stereoisomers:

  • trans-2,5-Dimethylpiperazine: The methyl groups are on opposite sides of the piperazine ring. In its complexes, the piperazine ring typically adopts a stable chair conformation with the methyl groups in equatorial positions to minimize steric hindrance.[3]

  • cis-2,5-Dimethylpiperazine: The methyl groups are on the same side of the piperazine ring. The coordination of the cis isomer can lead to more strained conformations of the piperazine ring within the complex.

G cluster_trans trans-2,5-Dimethylpiperazine cluster_cis cis-2,5-Dimethylpiperazine Trans_Ligand Methyl groups on opposite sides Trans_Conformation Chair conformation in complexes Trans_Ligand->Trans_Conformation Trans_Methyl Methyl groups in equatorial positions Trans_Conformation->Trans_Methyl Cis_Ligand Methyl groups on the same side Cis_Conformation Potentially strained ring conformation Cis_Ligand->Cis_Conformation

Caption: Conformational aspects of cis and trans-2,5-dimethylpiperazine in coordination.

Coordination Geometry and Bond Parameters

The coordination geometry around the metal center is influenced by the metal ion's nature, the counter-ions, and the steric demands of the this compound ligand.

Table 1: Selected Bond Distances and Angles for [trans-C₆H₁₆N₂][CoCl₄] [3]

ParameterBond/AngleValue (Å or °)
Ligand Bond Lengths N—C1.490(2) - 1.513(2)
C—C1.490(2) - 1.513(2)
Ligand Bond Angles C—C—C109.15(14) - 113.54(15)
N—C—C109.15(14) - 113.54(15)
C—N—C109.15(14) - 113.54(15)
Metal Coordination Co—Clavg. 2.27
Metal Bond Angles Cl—Co—Cl103.32(2) - 116.57(3)

In the [trans-C₆H₁₆N₂][CoCl₄] salt, the cobalt(II) ion exhibits a tetrahedral geometry.[3] The piperazine ring of the dication adopts a chair conformation with the methyl groups in equatorial orientations.[3]

Table 2: Selected Bond Distances and Angles for [trans-C₆H₁₆N₂][H₂P₂O₇] [4]

ParameterBond/AngleValue (Å or °)
Ligand Bond Lengths N/C—C1.484(2) - 1.514(2)
Ligand Bond Angles N/C—C/N—C108.68(11) - 112.80(12)
Anion Bond Angle P—O—P135.50(12)

In this structure, the trans-2,5-dimethylpiperazinium cation also adopts a chair conformation with equatorial methyl groups.[4]

Physicochemical Properties and Characterization

A variety of analytical techniques are employed to characterize this compound metal complexes.

Spectroscopic Properties
  • Infrared (IR) Spectroscopy: The IR spectrum of [trans-C₆H₁₆N₂][H₂P₂O₇] shows broad bands between 2376 and 3027 cm⁻¹, which are attributed to the stretching modes of the –CH₃, –CH₂–, –CH–, and (–NH₂)+ groups of the organic cation.[4] The broadness of these bands is indicative of hydrogen bonding.[4] Bending vibrations for these groups are observed in the 1321–1631 cm⁻¹ region.[4]

  • UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal center and can help elucidate the coordination geometry. For instance, the UV-Vis spectrum of a piperazine-based copper(II) complex showed bands at 222, 249, 278, 305, and 370 nm.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand environment in diamagnetic complexes.

Thermal Analysis

Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to identify the loss of solvent molecules and the decomposition of the organic ligand. For example, TGA of olefin-copper(I) coordination polymers with a DADMP ligand was conducted to assess their thermal stability.[5]

Magnetic Properties

The magnetic properties of paramagnetic complexes, such as those of Co(II) and Ni(II), are determined by the number of unpaired d-electrons and the coordination environment of the metal ion. Magnetic susceptibility measurements can help to distinguish between different geometries (e.g., octahedral vs. tetrahedral).

Applications in Catalysis

Metal complexes of this compound and its derivatives have shown promise in various catalytic applications.

Oxidation Reactions

Copper(II) complexes derived from a Schiff base containing a piperazine moiety have demonstrated high catalytic activity for the epoxidation of styrene, achieving conversions and selectivity of over 90%.[6]

Hydrogenation and Dehydrogenation

An iridium-catalyzed system based on the reversible interconversion between 2,5-dimethylpyrazine (B89654) and this compound has been developed for hydrogen storage.[3] This system demonstrates the potential of these compounds in catalytic hydrogenation and dehydrogenation reactions.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, capable of forming stable complexes with a range of metal ions. The stereochemistry of the ligand significantly influences the structure and properties of the resulting complexes. While the coordination chemistry of the trans isomer is relatively well-explored, further research into the cis isomer is warranted to fully understand the scope of this ligand system. The catalytic potential of this compound complexes, particularly in oxidation and hydrogenation reactions, makes them attractive targets for further investigation in the development of new and efficient catalysts. Future work should also focus on the systematic determination of stability constants and a more in-depth exploration of their potential applications in drug development and materials science.

References

The Discovery and Enduring Legacy of 2,5-Dimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223), a heterocyclic organic compound, has carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. Its rigid, chiral structure serves as a valuable scaffold for the creation of a diverse array of molecules with important biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound. It further delves into its physicochemical properties and highlights its role as a versatile building block in the design of novel therapeutic agents.

Historical Perspective and Discovery

While the definitive first synthesis of this compound is not definitively documented in readily available contemporary sources, early investigations into piperazine (B1678402) and its derivatives date back to the late 19th century. A significant early method for the preparation of alkylpiperazines involved the reduction of alkylpyrazines. A notable advancement in the practical synthesis of this compound was detailed in a 1956 patent by The Dow Chemical Company.[1] This method, which involves the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine), provided an efficient route to this important molecule and laid the groundwork for its wider availability and subsequent application in research and industry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₁₄N₂[2]
Molecular Weight114.19 g/mol [2][3]
Melting Point115-118 °C (trans-isomer)[3]
Boiling Point162-165 °C[3]
pKa (at 25°C)9.66
SolubilitySoluble in water and organic solvents like ethanol (B145695) and acetone.
AppearanceColorless to pale yellow crystalline solid or liquid.

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with the cyclization of isopropanolamine and the reduction of 2,5-dimethylpyrazine (B89654) being the most prominent.

Cyclization of Isopropanolamine

This historically significant and industrially relevant method involves the catalytic cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure.[1]

Experimental Protocol:

  • Charging the Reactor: A high-pressure autoclave is charged with 2-aminopropanol-1 and a Raney nickel catalyst (typically 5-20% by weight of the starting material).

  • Pressurization and Heating: The reactor is sealed and purged with hydrogen gas. It is then pressurized with hydrogen to a pressure between 750 and 2000 psi and heated to a temperature range of 140°C to 220°C.

  • Reaction: The reaction mixture is stirred at the elevated temperature and pressure for a period of 4 to 8 hours.

  • Work-up: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. Water and unreacted 2-aminopropanol-1 are removed by distillation.

  • Purification: The crude this compound is then purified by fractional distillation or recrystallization to yield a mixture of cis and trans isomers.

Quantitative Data for Isopropanolamine Cyclization:

ParameterValueReference
Starting Material2-Aminopropanol-1[1]
CatalystRaney Nickel[1]
Reaction Temperature140-220 °C[1]
Reaction Pressure750-2000 psi[1]
Reaction Time4-8 hours[1]
Reported Yield~50-65% conversion[1]

Logical Workflow for Synthesis via Isopropanolamine Cyclization:

G start Start reactor Charge Autoclave with 2-Aminopropanol-1 and Raney Nickel start->reactor pressurize Pressurize with H₂ (750-2000 psi) reactor->pressurize heat Heat to 140-220°C pressurize->heat react Stir for 4-8 hours heat->react cool Cool and Depressurize react->cool filter Filter to Remove Catalyst cool->filter distill Distill to Remove Water and Unreacted Starting Material filter->distill purify Purify by Fractional Distillation or Recrystallization distill->purify product This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound from isopropanolamine.

Catalytic Hydrogenation of 2,5-Dimethylpyrazine

An alternative and efficient route to this compound involves the catalytic hydrogenation of 2,5-dimethylpyrazine. This method is particularly useful for obtaining the piperazine derivative from its aromatic precursor.[4][5]

Experimental Protocol:

  • Reaction Setup: A solution of 2,5-dimethylpyrazine in a suitable solvent (e.g., ethanol) is placed in a high-pressure autoclave.

  • Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (PtO₂) or an iridium-based catalyst, is added to the solution.[4][5]

  • Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to a high pressure (e.g., 130 kg/cm ²). The reaction is then stirred at room temperature for an extended period (e.g., 18 hours).[4]

  • Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting residue containing this compound is purified by column chromatography or distillation.[4]

Quantitative Data for Pyrazine Hydrogenation:

ParameterValueReference
Starting Material2,5-Dimethylpyrazine[4]
CatalystPlatinum Oxide (PtO₂) or Iridium complex[4][5]
SolventEthanol[4]
Reaction Pressure~130 kg/cm ² H₂[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time18 hours[4]
Reported YieldHigh (specific yield depends on catalyst and conditions)[4][5]

Role in Drug Development and Signaling Pathways

The rigid, chiral scaffold of this compound makes it a highly attractive building block in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as antiviral and central nervous system (CNS) active agents.

One area of significant interest is the development of arylpiperazine derivatives as modulators of serotonin (B10506) receptors, particularly the 5-HT₂A receptor.[6][7] The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a key target for the treatment of various psychiatric disorders.[7] Arylpiperazine-containing compounds can act as antagonists at this receptor, modulating downstream signaling pathways.

Signaling Pathway of a Representative Arylpiperazine-based 5-HT₂A Receptor Antagonist:

G receptor 5-HT₂A Receptor (GPCR) g_protein Gq/11 receptor->g_protein Prevents G-protein activation ligand Arylpiperazine Antagonist ligand->receptor Binds and blocks serotonin binding plc Phospholipase C (PLC) pip2 PIP₂ dag DAG ip3 IP₃ pkc Protein Kinase C (PKC) ca_release Ca²⁺ Release from ER cellular_response Modulation of Neuronal Excitability and Neurotransmission

Caption: Representative signaling pathway of a 5-HT₂A receptor antagonist incorporating a piperazine scaffold.

Furthermore, derivatives of 2,5-diketopiperazines, which can be synthesized from this compound precursors, have shown promise as antiviral agents, for instance, against the influenza virus.[8][9] These compounds can be designed to inhibit key viral enzymes, thereby disrupting the viral life cycle.

Conclusion

From its early, somewhat obscure origins to its current status as a privileged scaffold in medicinal chemistry, this compound has demonstrated enduring value. The development of robust synthetic methods has been crucial to unlocking its potential. As researchers continue to explore the vast chemical space accessible from this versatile building block, it is anticipated that novel this compound derivatives will continue to emerge as promising candidates for the treatment of a wide range of diseases. This guide has provided a comprehensive overview of the discovery, synthesis, and applications of this compound, offering a valuable resource for professionals in the fields of chemical research and drug development.

References

Methodological & Application

Synthesis of 2,5-Dimethylpiperazine from Isopropanolamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-dimethylpiperazine (B91223), a valuable heterocyclic scaffold in medicinal chemistry, through the catalytic cyclization of isopropanolamine. The synthesis involves a bimolecular cycloamination reaction of isopropanolamine in the presence of a hydrogenation-dehydrogenation catalyst, yielding a mixture of cis- and trans-2,5-dimethylpiperazine (B131708). This application note outlines the reaction parameters, a step-by-step experimental procedure, and a summary of expected yields, catering to researchers in drug discovery and development.

Introduction

This compound and its derivatives are crucial structural motifs in a wide range of pharmacologically active compounds. The strategic synthesis of this heterocyclic compound is a critical aspect of drug discovery and development, impacting yield, purity, cost-effectiveness, and scalability. The catalytic cyclization of readily available isopropanolamine presents an efficient route to this important building block. This method relies on the use of a hydrogenation-dehydrogenation catalyst, most commonly Raney nickel, under hydrogen pressure to facilitate the formation of the piperazine (B1678402) ring. The reaction typically produces a mixture of cis and trans isomers, which can be separated in subsequent purification steps.

Reaction Scheme

The overall reaction for the synthesis of this compound from isopropanolamine can be represented as follows:

2 C₃H₉NO (Isopropanolamine) → C₆H₁₄N₂ (this compound) + 2 H₂O

Theoretically, two moles of isopropanolamine are cyclized to produce one mole of this compound.[1]

Experimental Protocol

This protocol is based on the catalytic cyclization of isopropanolamine using a Raney nickel catalyst.

Materials:

  • Isopropanolamine (2-Aminopropanol-1)

  • Raney nickel catalyst (activated)

  • Hydrogen gas

  • Ethanol (B145695) (for catalyst washing)

  • Acetone (for recrystallization)

  • Reaction vessel (high-pressure autoclave/reactor)

  • Filtration apparatus

  • Distillation apparatus

  • Crystallization vessel

Procedure:

  • Catalyst Preparation: Handle Raney nickel with care as it is pyrophoric when dry. Wash the required amount of Raney nickel catalyst with ethanol to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, combine isopropanolamine and the prepared Raney nickel catalyst. The typical catalyst loading is 1-15% by weight of the isopropanolamine.[2]

  • Pressurization: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired operating pressure, typically between 750 and 2000 psi.[1][3]

  • Heating and Reaction: Heat the reaction mixture to a temperature between 140°C and 220°C.[1][3] Maintain the reaction at this temperature for a period of 4 to 8 hours with continuous stirring.[1][3]

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney nickel catalyst.[1] The catalyst can be washed with ethanol to recover any adsorbed product.

  • Product Isolation and Purification:

    • Distillation: Distill the filtrate to remove water and any unreacted isopropanolamine. The crude this compound product can be "flashed off" at a temperature between 60°C and 80°C under a reduced pressure of about 20 millimeters of mercury.[1]

    • Isomer Separation: The resulting product is a mixture of cis- and trans-2,5-dimethylpiperazine.[1][2] The trans-isomer can be preferentially crystallized from the mixture.[2]

    • Recrystallization: Dissolve the crude product in a suitable solvent, such as acetone, and cool to induce crystallization. This step yields the trans-2,5-dimethylpiperazine in a purer form.[1] The mother liquor will be enriched with the cis-isomer.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from isopropanolamine.

ParameterValueReference
Starting Material Isopropanolamine (2-Aminopropanol-1)[3]
Catalyst Raney Nickel[1][2][3]
Catalyst Loading 1-15% (by weight of isopropanolamine)[2]
Reaction Temperature 90-300 °C (typically 140-220 °C)[1][2][3]
Reaction Pressure 750-2000 psi (hydrogen atmosphere)[1][3]
Reaction Time 4-8 hours[1][3]
Reported Yield ~64.5% (mixed isomers)[1][3]
Product Mixture of cis- and trans-2,5-dimethylpiperazine[1][2]

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound from isopropanolamine.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification start Isopropanolamine + Raney Nickel Catalyst reactor High-Pressure Autoclave start->reactor Charge Reactor conditions Heat (140-220°C) Pressure (750-2000 psi H₂) Time (4-8 hours) reactor->conditions filtration Filtration reactor->filtration Cool & Depressurize distillation Distillation filtration->distillation Filtrate crystallization Crystallization (Acetone) distillation->crystallization Crude Product product trans-2,5-Dimethylpiperazine crystallization->product cis_isomer cis-Isomer in Mother Liquor crystallization->cis_isomer

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Raney nickel is pyrophoric and should be handled with extreme care under an inert atmosphere or solvent.

  • The reaction is conducted at high pressure and temperature; therefore, appropriate safety precautions and equipment must be used.

  • Hydrogen gas is highly flammable. Ensure proper ventilation and eliminate all potential ignition sources.

  • This compound is toxic in contact with skin.[4] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

Application Notes and Protocols for the Synthesis of 2,5-Dimethylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223) is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds. Its derivatives are integral to the development of new therapeutic agents due to their ability to confer desirable physicochemical properties, such as improved solubility and bioavailability. The synthesis of this compound, particularly controlling the cis/trans isomer ratio, is a key consideration in drug discovery and development. Reductive amination serves as a robust and versatile method for the preparation of this important building block.

This document provides detailed application notes and protocols for the synthesis of this compound, focusing on the reductive cyclization of 2-aminopropanol-1, a common and effective approach.

Data Presentation

The selection of a synthetic route for this compound is often guided by factors such as yield, isomeric ratio, and the availability of starting materials. The following table summarizes key quantitative data for the synthesis of this compound via the reductive cyclization of 2-aminopropanol-1.

ParameterValueReference
Starting Material 2-Aminopropanol-1 (Isopropanolamine)[1][2]
Catalyst Raney Nickel[1][2]
Reaction Temperature 140 - 220 °C[1][2]
Hydrogen Pressure 750 - 2000 psi[1][2]
Overall Conversion ~64.5%[1]
Yield of Mixed Isomers ~53%[1]
Trans Isomer Content Up to 72%[1]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound based on the reductive cyclization of 2-aminopropanol-1.

Materials:

  • 2-Aminopropanol-1

  • Raney Nickel catalyst

  • Hydrogen gas

  • High-pressure autoclave

  • Distillation apparatus

  • Acetone (for recrystallization)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge the vessel with 2-aminopropanol-1 and a catalytic amount of Raney nickel.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to a pressure between 750 and 2,000 pounds per square inch.

  • Reaction Conditions: Heat the autoclave to a temperature between 140 °C and 220 °C. Maintain the reaction at this temperature and pressure with agitation for a sufficient time to allow for the conversion of the starting material. Higher temperatures may favor the formation of the cis isomer, while temperatures around 150 °C tend to yield a higher proportion of the trans isomer.[1]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.

  • Purification:

    • Distill the filtrate to remove water and any unreacted 2-aminopropanol-1.

    • The crude this compound product can be further purified by vacuum distillation.

    • To separate the isomers, the mixture of cis- and trans-2,5-dimethylpiperazine (B131708) can be recrystallized from a suitable solvent, such as acetone, to yield the trans isomer in higher purity.[1]

Visualizations

Reaction Pathway:

The synthesis of this compound from 2-aminopropanol-1 proceeds through a reductive cyclization pathway. This involves the intermolecular condensation of two molecules of the amino alcohol, followed by cyclization and dehydration to form a dihydropyrazine (B8608421) intermediate, which is then reduced to the final piperazine (B1678402) product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopropanol-1_1 2-Aminopropanol-1 Dimer Dimer Intermediate 2-Aminopropanol-1_1->Dimer - H2O 2-Aminopropanol-1_2 2-Aminopropanol-1 2-Aminopropanol-1_2->Dimer Dihydropyrazine 2,5-Dimethyl-3,6-dihydropyrazine Dimer->Dihydropyrazine - H2O (Cyclization) Product This compound (cis/trans mixture) Dihydropyrazine->Product + H2 (Reduction)

Caption: Reductive cyclization of 2-aminopropanol-1.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start: 2-Aminopropanol-1 + Raney Nickel reaction High-Pressure Hydrogenation (140-220°C, 750-2000 psi) start->reaction filtration Catalyst Filtration reaction->filtration distillation Distillation (Removal of H2O and unreacted starting material) filtration->distillation purification Vacuum Distillation (Purification of mixed isomers) distillation->purification recrystallization Recrystallization (from Acetone for trans isomer) purification->recrystallization end End: Pure this compound (cis/trans isomers) recrystallization->end

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for N-alkylation of 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 2,5-dimethylpiperazine (B91223), a key synthetic transformation in the development of pharmacologically active compounds. The protocols outlined below cover direct alkylation and reductive amination, two common and effective methods for introducing alkyl substituents onto the piperazine (B1678402) nitrogen atoms.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its derivatives are integral to a wide range of therapeutic agents. The N-alkylation of this heterocyclic core is a fundamental step in the synthesis of these molecules, allowing for the introduction of various functional groups that can modulate their biological activity, selectivity, and pharmacokinetic properties. The primary challenge in the N-alkylation of this compound is controlling the degree of substitution to achieve either mono- or di-alkylation as desired.

Key Methodologies

Two primary strategies for the N-alkylation of this compound are highlighted in these notes:

  • Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward approach, but controlling selectivity between mono- and di-alkylation can be challenging.[1]

  • Reductive Amination: This one-pot, two-step process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent. This method is particularly advantageous for preventing the formation of quaternary ammonium (B1175870) salts.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of piperazine derivatives, which can be adapted for this compound.

Table 1: Direct N-Alkylation of Piperazine Derivatives with Alkyl Halides

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
n-Butyl bromideK₂CO₃ (1.5)AcetonitrileRefluxOvernight71 (for N-acetylpiperazine)[2]
p-tert-Butylbenzyl chlorideIn situ monopiperazinium saltEthanol700.583[3][4]
Alkyl iodideExcess piperazine (4 equiv.)PyridineReflux1270-80[5]

Table 2: Reductive Amination of Piperazine Derivatives

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Aldehyde/KetoneNaBH(OAc)₃Dichloromethane (B109758)Room Temp1-12High[5]
Aldehyde/KetoneNaBH₃CNMethanolRoom Temp1-12High[5]
Aldehyde/KetoneH₂/Pd-CEthanolRoom Temp1-12High[6]

Experimental Protocols

Protocol 1: Mono-N-alkylation of this compound via Direct Alkylation with an Alkyl Halide

This protocol is adapted from general procedures for the mono-alkylation of piperazine and aims to favor the mono-substituted product by using an excess of the piperazine starting material.[3][5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (4 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2 equivalents) to the suspension.

  • Slowly add the alkyl halide (1 equivalent) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting alkyl halide is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-N-alkylated this compound.

Protocol 2: Di-N-alkylation of this compound via Direct Alkylation

This protocol is designed to achieve di-substitution by using a stoichiometric amount or a slight excess of the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and anhydrous N,N-dimethylformamide.

  • Add anhydrous potassium carbonate (3 equivalents) to the solution.

  • Add the alkyl halide (2.2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction by TLC or LC-MS.

  • After completion of the reaction (disappearance of the starting material and mono-alkylated intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the 1,4-dialkyl-2,5-dimethylpiperazine.

Protocol 3: N-alkylation of this compound via Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents per carbonyl group)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the carbonyl compound (1.1 equivalents for mono-alkylation or 2.2 equivalents for di-alkylation) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents per equivalent of carbonyl compound) portion-wise to the reaction mixture. Control any effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated this compound.

Visualizations

G General Workflow for N-alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in appropriate solvent add_reagents Add Base (Direct Alkylation) or Carbonyl Compound (Reductive Amination) start->add_reagents add_alkylating_agent Add Alkylating Agent (Alkyl Halide or Reducing Agent) add_reagents->add_alkylating_agent react Stir at specified temperature and monitor progress (TLC, LC-MS) add_alkylating_agent->react quench Quench Reaction react->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography or Distillation dry->purify end_product Characterize Final Product (NMR, MS) purify->end_product

Caption: Experimental workflow for N-alkylation.

G N-alkylation Pathways of this compound cluster_direct Direct Alkylation cluster_reductive Reductive Amination start This compound direct_reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) start->direct_reagents reductive_reagents R(R')C=O (Aldehyde/Ketone) Reducing Agent (e.g., NaBH(OAc)₃) start->reductive_reagents mono_direct Mono-N-alkylated Product direct_reagents->mono_direct 1 eq. R-X di_direct Di-N-alkylated Product mono_direct->di_direct + R-X, Base iminium Iminium Ion Intermediate reductive_reagents->iminium mono_reductive Mono-N-alkylated Product iminium->mono_reductive Reduction di_reductive Di-N-alkylated Product mono_reductive->di_reductive + R(R')C=O, Red. Agent

Caption: Chemical pathways for N-alkylation.

References

Application Notes and Protocols for the Purification of 2,5-Dimethylpiperazine by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2,5-Dimethylpiperazine, a versatile building block in pharmaceutical synthesis, through crystallization. The focus is on separating its cis- and trans-isomers and removing impurities commonly associated with its synthesis.

Introduction

This compound is a chiral heterocyclic compound that exists as two stereoisomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine. The synthesis of this compound often results in a mixture of these isomers, along with unreacted starting materials and byproducts. For applications in drug development and other areas of chemical synthesis, the purification of this compound to a high degree of isomeric and chemical purity is crucial. Crystallization is an effective and scalable method for achieving this purification. The choice of solvent and crystallization conditions is critical and depends on the desired isomer and the impurity profile of the crude material.

Data Presentation

A summary of the physical and solubility properties of the this compound isomers is crucial for developing a successful crystallization protocol.

Propertycis-2,5-Dimethylpiperazinetrans-2,5-DimethylpiperazineMixture (Isomer unspecified)
CAS Number 6284-84-0[1][2]2815-34-1[3]106-55-8[4]
Molecular Weight 114.19 g/mol 114.19 g/mol 114.19 g/mol
Melting Point 113-114 °C[5]115-118 °C[3]113-118 °C[4]
Boiling Point ~165.9 °C[6]162-165 °C[3]162-165 °C[4]
Solubility in Water Soluble50 g/100 mL (at 20 °C)[3]Soluble[7]
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone[7]Soluble in ethanol and acetone[7]Soluble in ethanol and acetone[7]

Experimental Protocols

The following protocols outline methods for the purification of this compound by crystallization. The selection of the appropriate protocol will depend on the composition of the starting material and the desired final purity.

Protocol 1: Purification of trans-2,5-Dimethylpiperazine from an Isomeric Mixture using Acetone (B3395972)

This protocol is specifically designed for the selective crystallization of the trans-isomer from a mixture of cis- and trans-2,5-dimethylpiperazine.

Materials:

  • Crude this compound (containing a mixture of isomers)

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of acetone to the flask.

  • Heating: Gently heat the mixture with stirring to reflux. Add more acetone portion-wise until all the solid has dissolved. Avoid adding an excessive amount of solvent.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. The trans-isomer will be less soluble and should begin to crystallize.

  • Further Cooling: To maximize the yield of crystals, place the flask in an ice-water bath for at least 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any residual mother liquor containing the more soluble cis-isomer and other impurities.

  • Drying: Dry the purified trans-2,5-Dimethylpiperazine crystals in a vacuum oven at a temperature below its melting point or in a desiccator over a suitable drying agent.

Protocol 2: General Purification of this compound using a Mixed Solvent System

This protocol is suitable for the general purification of this compound where the isomeric composition is unknown or when the goal is to remove non-isomeric impurities. A mixed solvent system of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is employed. Toluene (B28343) and a non-polar solvent like heptane (B126788) or hexane (B92381) can be an effective combination.

Materials:

  • Crude this compound

  • Toluene (reagent grade)

  • Heptane or Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution in "Good" Solvent: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene with stirring.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (heptane or hexane) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of purified this compound should form.

  • Further Cooling: Place the flask in an ice-water bath for at least 30 minutes to enhance crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the toluene and heptane/hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purification of this compound by crystallization.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis Crude Crude this compound Solvent Select Solvent System (e.g., Acetone or Toluene/Heptane) Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Further Cooling in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure QC Purity Analysis (e.g., GC, HPLC, MP) Pure->QC

Caption: Workflow for the Purification of this compound.

Isomer_Separation_Logic start Crude Mixture (cis & trans isomers) dissolve Dissolve in Hot Acetone start->dissolve cool Cool Solution dissolve->cool crystallize Selective Crystallization of trans-isomer cool->crystallize filter Filtration crystallize->filter crystals Solid: Enriched trans-isomer filter->crystals mother_liquor Mother Liquor: Enriched cis-isomer filter->mother_liquor

Caption: Logic for separating cis and trans isomers of this compound.

References

Application Notes and Protocols for 2,5-Dimethylpiperazine in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-Dimethylpiperazine (2,5-DMP) as a solvent for carbon dioxide (CO2) capture. 2,5-DMP, a derivative of piperazine (B1678402), has emerged as a promising candidate for post-combustion CO2 capture due to its favorable reaction kinetics and high absorption capacity. These notes are intended to guide researchers in evaluating and utilizing 2,5-DMP in their CO2 capture and related research endeavors.

Introduction to this compound for CO2 Capture

This compound (often referred to as 2-Methylpiperazine or 2MPZ in literature when discussing its role as a piperazine derivative) is a cyclic diamine that demonstrates significant potential as a solvent for CO2 absorption.[1][2][3] It offers several advantages over traditional amine solvents like monoethanolamine (MEA), including a potentially higher CO2 loading capacity and faster reaction rates. Blends of 2,5-DMP with other amines or in aqueous solutions are being explored to optimize performance for industrial applications.[2][3]

Quantitative Performance Data

The performance of this compound and its blends in CO2 capture applications is summarized below. The data is compiled from various studies to provide a comparative overview.

ParameterSolvent SystemValueTemperature (°C)Pressure (kPa)Reference
CO2 Solubility (αCO2) aq (MDEA + 2-MPZ)Superior to [bmim][Ac] or TMSO2 blends30.3 - 50.32 - 370[2]
CO2 Loading 0.4 molar fraction 2-MPZ in K2CO30.89 mol CO2/mol amine4050[2]
Heat of CO2 Absorption 8 m 2MPZ75 kJ/mol140-[1]
Reaction Rate Constant (k) 2MPZ carbamate (B1207046) formation1.94x10^10 kmol/m³·s40-[1]
Mass Transfer Coefficient (kg') 4 m 2MPZ / 4 m PZCompetitive with 8 m PZ40 - 100-[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in CO2 capture are provided below.

This protocol outlines the procedure for measuring the equilibrium partial pressure and absorption rate of CO2 in aqueous 2,5-DMP solutions.

Materials:

  • This compound (analytical grade)

  • Deionized water

  • CO2 gas (high purity)

  • N2 gas (high purity)

  • Wetted-wall column apparatus

  • Mass flow controllers

  • Gas chromatograph or CO2 analyzer

  • Thermostatic bath

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of 2,5-DMP at the desired concentration (e.g., 8 m).

  • Apparatus Setup:

    • Assemble the wetted-wall column, ensuring all connections are leak-proof.

    • Connect the gas cylinders (CO2 and N2) to the mass flow controllers and the inlet of the column.

    • Circulate the thermostatic fluid through the column jacket to maintain the desired temperature (e.g., 40-100 °C).

  • Solvent Circulation: Pump the prepared 2,5-DMP solution to the top of the wetted-wall column, allowing it to flow down the inner wall, creating a thin film.

  • Gas Flow: Introduce a mixture of CO2 and N2 at a known flow rate and composition into the bottom of the column, flowing counter-currently to the solvent film.

  • Equilibrium Measurement:

    • Analyze the CO2 concentration in the outlet gas stream using a gas chromatograph or CO2 analyzer.

    • Adjust the inlet CO2 partial pressure until the inlet and outlet concentrations are equal, indicating equilibrium. The CO2 partial pressure at this point is the equilibrium partial pressure over the solution.

  • Absorption Rate Measurement:

    • Set the inlet CO2 partial pressure higher than the equilibrium partial pressure.

    • Measure the CO2 concentration in the inlet and outlet gas streams.

    • Calculate the CO2 absorption rate based on the change in CO2 concentration and the gas flow rate.

  • Data Analysis:

    • Calculate the CO2 loading of the solvent.

    • Determine the mass transfer coefficient from the absorption rate data.

This protocol describes the use of 1H and 13C NMR to determine the concentration of different species (e.g., free amine, carbamate, bicarbonate) in CO2-loaded 2,5-DMP solutions.

Materials:

  • CO2-loaded 2,5-DMP solutions of known loading

  • NMR spectrometer

  • NMR tubes

  • D2O (for locking)

  • Internal standard (e.g., DSS)

Procedure:

  • Sample Preparation:

    • Take a precise volume of the CO2-loaded 2,5-DMP solution.

    • Add a known amount of D2O and the internal standard.

    • Transfer the mixture to an NMR tube.

  • NMR Spectroscopy:

    • Acquire 1H and 13C NMR spectra of the sample at a controlled temperature (e.g., 40 °C).

  • Data Analysis:

    • Identify the peaks corresponding to the different carbon and proton environments in the free amine, monocarbamate, dicarbamate, and bicarbonate species.

    • Integrate the peaks and use the internal standard to quantify the concentration of each species.

    • In 8 m 2MPZ at 40 °C with a CO2 loading of 0 to 0.37 mol CO2/mol alkalinity, over 75% of the dissolved CO2 is present as unhindered 2MPZ monocarbamate.[1] The remaining portion exists as bicarbonate and dicarbamate.[1]

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound in CO2 capture.

CO2_Capture_Process cluster_absorption Absorption cluster_regeneration Regeneration Flue_Gas Flue Gas (with CO2) Absorber Absorber Flue_Gas->Absorber Lean_Solvent Lean 2,5-DMP Solvent Lean_Solvent->Absorber Rich_Solvent Rich 2,5-DMP Solvent (CO2-loaded) Absorber->Rich_Solvent Treated_Gas Treated Flue Gas (CO2 removed) Absorber->Treated_Gas Stripper Stripper Rich_Solvent->Stripper Pure_CO2 Pure CO2 Stripper->Pure_CO2 Regenerated_Solvent Lean 2,5-DMP Solvent Stripper->Regenerated_Solvent Heat_Input Heat Heat_Input->Stripper Regenerated_Solvent->Lean_Solvent Cooled & Recycled Experimental_Workflow Prep Prepare Aqueous 2,5-DMP Solution WWC Wetted-Wall Column Experiment Prep->WWC NMR NMR Speciation Analysis Prep->NMR Data_Analysis Data Analysis WWC->Data_Analysis NMR->Data_Analysis Results Performance & Kinetic Data Data_Analysis->Results Reaction_Pathway 2,5-DMP 2,5-DMP Monocarbamate Monocarbamate 2,5-DMP->Monocarbamate + CO2 CO2 CO2 Bicarbonate Bicarbonate Monocarbamate->Bicarbonate + H2O, + CO2 (at high loading)

References

Application Notes and Protocols: The Catalytic Potential of the 2,5-Dimethylpiperazine Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of catalysts derived from the 2,5-dimethylpiperazine (B91223) scaffold in key organic reactions. While the direct application of this compound as a primary organocatalyst is not extensively documented in the reviewed literature, its chiral C2-symmetric backbone serves as a fundamental structural motif in the design of effective catalysts for asymmetric synthesis. The following sections detail the application of two such derivative catalysts in the Aldol (B89426) and Henry reactions, highlighting their efficacy with quantitative data and comprehensive experimental procedures.

Asymmetric Aldol Reaction Catalyzed by a Cu(II)-Thiophene-2,5-bis(amino-alcohol) Complex

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral catalysts derived from readily available starting materials are of high interest for achieving enantioselectivity. A notable example is a Lewis acid catalytic system comprising a Cu(II) salt and a ligand derived from thiophene (B33073) and amino alcohols, which can be conceptually linked to the 2,5-disubstituted piperazine (B1678402) structure. This system has demonstrated high efficiency in the enantioselective Aldol reaction between isatin (B1672199) derivatives and ketones.

Quantitative Data Summary

The following table summarizes the performance of the in-situ generated Cu(II)-thiophene-2,5-bis(amino-alcohol) catalyst in the asymmetric aldol reaction of 5-bromoisatin (B120047) with acetone (B3395972). The data showcases the impact of different ligands on the reaction's yield and enantioselectivity.

LigandCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
L110248580
L210248275
L310249085
L410248882
L510249290

Reactions were performed on 0.2 mmol of 5-bromoisatin and 10.0 mmol of acetone in the presence of Cu(OAc)₂·H₂O.

Experimental Protocol: Asymmetric Aldol Reaction of 5-Bromoisatin with Acetone

Materials:

  • 5-Bromoisatin

  • Acetone

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • Chiral thiophene-2,5-bis(amino-alcohol) ligand (e.g., L5)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral thiophene-2,5-bis(amino-alcohol) ligand (0.02 mmol, 10 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., THF, 1 mL) and stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the catalyst complex.

  • Add 5-bromoisatin (0.2 mmol) to the reaction mixture.

  • Add acetone (10.0 mmol, 50 equivalents) to the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.

  • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Reaction Workflow

Aldol_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Aldol Reaction cluster_workup Work-up and Purification Ligand Ligand Catalyst_Prep Stir 30 min (In-situ formation) Ligand->Catalyst_Prep Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Catalyst_Prep Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Prep Reaction Stir 24h at RT Catalyst_Prep->Reaction Isatin 5-Bromoisatin Isatin->Reaction Acetone Acetone Acetone->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Aldol Product

Caption: Experimental workflow for the Cu(II)-catalyzed asymmetric aldol reaction.

Diastereoselective Henry (Nitroaldol) Reaction Catalyzed by 2-Methylpiperazinediium Double Sulfates

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The development of diastereoselective catalytic systems is crucial for controlling the stereochemical outcome. Double sulfate (B86663) salts of 2-methylpiperazinediium with various transition metals have been shown to act as effective catalysts for the diastereoselective Henry reaction.[1] Although this is a derivative, the piperazine core plays a role in the supramolecular arrangement of the catalyst.

Quantitative Data Summary

The following table presents the catalytic activity of various 2-methylpiperazinediium-M(II) double sulfates in the Henry reaction between benzaldehyde (B42025) and nitroethane, highlighting the influence of the metal center on yield and diastereoselectivity.

Catalyst (Metal)Conversion (%)Diastereomeric Ratio (syn:anti)
Cu(II)9580:20
Fe(II)8875:25
Co(II)9278:22
Zn(II)9072:28

Reaction conditions: Benzaldehyde (1 mmol), nitroethane (1.2 mmol), catalyst (5 mol%), solvent (acetonitrile), room temperature, 24 h.

Experimental Protocol: Diastereoselective Henry Reaction

Materials:

  • Benzaldehyde

  • Nitroethane

  • 2-Methylpiperazinediium-M(II) double sulfate catalyst (e.g., with Cu(II))

  • Acetonitrile (B52724)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction flask, add the 2-methylpiperazinediium-M(II) double sulfate catalyst (0.05 mmol, 5 mol%).

  • Add acetonitrile (2 mL) to the flask.

  • Add benzaldehyde (1 mmol) to the reaction mixture.

  • Add nitroethane (1.2 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the syn and anti diastereomers.

  • Determine the conversion and diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

Catalytic Cycle Diagram

Henry_Reaction_Cycle Catalyst [M(II)(H2O)6]2+ [(R/S)-H2mpz]2+ Coordination Coordination to Metal Center Catalyst->Coordination activates Nitroalkane Nitroethane Nitronate Nitronate Intermediate Nitroalkane->Nitronate deprotonation Aldehyde Benzaldehyde Aldehyde->Coordination Addition C-C Bond Formation Nitronate->Addition Coordination->Addition nucleophilic attack Product_Complex Product-Catalyst Complex Addition->Product_Complex Product_Complex->Catalyst releases product Product β-Nitroalcohol (syn/anti) Product_Complex->Product

Caption: Proposed catalytic cycle for the Henry reaction.

References

Application Notes and Protocols for 2,5-Dimethylpiperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine is a heterocyclic organic compound belonging to the piperazine (B1678402) class. Its structural characteristics, featuring a six-membered ring with two nitrogen atoms and methyl groups at the 2 and 5 positions, make it a versatile building block in medicinal chemistry. While this compound itself is primarily utilized as a synthetic intermediate, piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer and neurotransmitter receptor modulation.[1] These application notes provide an overview of the potential uses of this compound in biological assays and offer detailed protocols for evaluating the biological activity of compounds synthesized from this scaffold.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for the proper handling, storage, and preparation of stock solutions for biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₄N₂[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless to pale yellow liquid or crystalline solid
Melting Point 115-118 °C (trans-isomer)
Boiling Point 162-165 °C (trans-isomer)
Solubility Soluble in water and organic solvents like ethanol (B145695) and acetone.

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. It is classified as a flammable solid and is toxic in contact with skin, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a chemical fume hood.

Application in Biological Assays: A Focus on Derivative Compounds

While direct biological activity data for this compound is limited in publicly available literature, its role as a scaffold for the synthesis of bioactive molecules is well-established. Researchers frequently utilize this compound to generate novel compounds with potential therapeutic applications. The following sections provide detailed protocols for assessing the biological activity of these derivatives, particularly focusing on cytotoxicity and potential mechanisms of action.

Cytotoxicity Assays

Evaluating the cytotoxic potential of novel compounds is a critical first step in drug discovery. The following are standard in vitro assays that can be employed to determine the IC50 (half-maximal inhibitory concentration) values of this compound derivatives.

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h compound_prep Prepare serial dilutions of test compound incubation_24h->compound_prep treatment Treat cells with compound dilutions compound_prep->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h assay_addition Add viability reagent (e.g., MTT, Resazurin) incubation_48_72h->assay_addition incubation_assay Incubate for 1-4h assay_addition->incubation_assay readout Measure absorbance/fluorescence incubation_assay->readout data_analysis Calculate % viability and determine IC50 readout->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

    • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the control wells (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

Apoptosis Assays

To investigate whether the cytotoxic effects of this compound derivatives are due to the induction of programmed cell death (apoptosis), the following assay can be performed.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around the determined IC50 for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Potential Signaling Pathways

Piperazine derivatives have been shown to interact with various signaling pathways. A common mechanism of action for anticancer compounds is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Hypothetical Apoptosis Induction Pathway for a this compound Derivative

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Apoptosis Compound This compound Derivative CellStress Cellular Stress Compound->CellStress Bax Bax Activation CellStress->Bax Mito Mitochondrial Membrane Pemeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3 Pro-Caspase-3 Casp9_act->Casp3 Casp3_act Active Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: A potential intrinsic apoptosis pathway.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 2: Hypothetical Cytotoxicity Data for a this compound Derivative (Compound X)

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer) MTT4815.2 ± 1.8
A549 (Lung Cancer) MTT4822.5 ± 2.5
HCT116 (Colon Cancer) LDH4835.1 ± 3.2
HEK293 (Normal Kidney) MTT48> 100

Conclusion

This compound serves as a valuable starting material for the synthesis of novel bioactive compounds. The protocols and workflows detailed in these application notes provide a robust framework for researchers to evaluate the cytotoxic and apoptotic effects of this compound derivatives. By employing these standardized assays, scientists can effectively screen and characterize new chemical entities for their potential as therapeutic agents. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future development.

References

Application Notes and Protocols: Synthesis of 2,5-Dimethylpiperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylpiperazine (B91223) derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anticancer, antiviral, and neuromodulatory effects, making them promising candidates for drug discovery programs.

Introduction

The this compound core is a privileged scaffold in drug design due to its conformational rigidity and the stereochemical diversity introduced by the two methyl groups (cis and trans isomers). This framework allows for the precise spatial orientation of various substituents, facilitating targeted interactions with biological macromolecules. This document outlines synthetic strategies for producing N-substituted, C-substituted, and diketopiperazine derivatives of this compound, along with their structure-activity relationships (SAR) and known mechanisms of action.

I. Synthesis of this compound Derivatives

The this compound scaffold can be synthesized through various methods, with the cyclization of amino alcohols being a common approach. Subsequent derivatization at the nitrogen and carbon atoms allows for the creation of diverse chemical libraries for drug screening.

Protocol 1: Synthesis of trans-2,5-Dimethylpiperazine (B131708) from 2-Aminopropanol-1

This protocol describes the synthesis of trans-2,5-dimethylpiperazine via the catalytic cyclization of 2-aminopropanol-1.[1]

Materials:

  • 2-Aminopropanol-1

  • Raney nickel catalyst

  • Hydrogen gas

  • Autoclave

  • Distillation apparatus

  • Acetone (B3395972)

Procedure:

  • Charge a high-pressure autoclave with 2-aminopropanol-1 and a catalytic amount of Raney nickel.

  • Pressurize the autoclave with hydrogen gas to approximately 1000 psi.

  • Heat the reaction mixture to around 150°C and maintain for 4-8 hours. Higher temperatures may favor the formation of the cis isomer.

  • After cooling and depressurizing the autoclave, filter the reaction mixture to remove the Raney nickel catalyst.

  • Distill the filtrate to remove water.

  • The crude this compound product can be purified by fractional distillation.

  • To isolate the trans isomer, recrystallization from acetone can be performed. A yield of approximately 73% of the trans isomer can be achieved.[1]

Protocol 2: Synthesis of N-Aryl-2,5-dimethylpiperazines

This protocol details a general method for the N-arylation of this compound using a palladium-catalyzed cross-coupling reaction.

Materials:

  • trans-2,5-Dimethylpiperazine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add trans-2,5-dimethylpiperazine (1 equivalent), the aryl halide (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation), sodium tert-butoxide (1.2 equivalents per arylation), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of 3,6-Disubstituted-2,5-Diketopiperazines

This protocol describes the synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives, which have shown significant anticancer activity.[2][3]

Materials:

  • 1,4-Diacetyl-2,5-diketopiperazine

  • Various aldehydes

  • Allyl bromide

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1,4-diacetyl-2,5-diketopiperazine (1 equivalent) and the first corresponding aldehyde (1 equivalent) in dry DMF, add allyl bromide (2.5 equivalents) and Cs2CO3 (2.5 equivalents).

  • Stir the reaction at room temperature until the initial aldol (B89426) condensation and N-alkylation are complete (monitor by TLC).

  • Add the second corresponding aldehyde (2 equivalents) to the reaction mixture.

  • Heat the mixture at 95°C for approximately 4 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting derivative by column chromatography.

II. Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the piperazine (B1678402) ring. The following tables summarize key SAR findings for anticancer and antiviral activities.

Anticancer Activity

A significant number of this compound derivatives, particularly diketopiperazines, have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound IDR1 (Position 3)R2 (Position 6)R3 (Position 1)Cancer Cell LineIC50 (µM)Reference
1 3-Nitrobenzylidene2-MethoxybenzylideneAllylA549, Hela>10.0[2]
2 4-Cyanobenzylidene2-MethoxybenzylideneAllylA549, Hela>10.0[2]
8 Furan-2-ylmethylene2-MethoxybenzylideneAllylA5497.3[2]
Hela5.9[2]
9 Thiophen-2-ylmethylene2-MethoxybenzylideneAllylA5493.7[2]
Hela4.7[2]
11 Naphthalen-1-ylmethylene2-MethoxybenzylideneAllylA5491.2[2]
Hela0.7[2]
4m Not specifiedNot specifiedAllylU9370.5[4]
K5620.9[4]
Various0.5-4.5[4]
2a (S)-3-((1H-indol-3-yl)methyl)Not applicable-(4-(trifluoromethyl)benzoyl)K5624.23[5]
HL-604.16[5]
PQ11 2,3-Dimethyl-1,4-benzoquinoneN-phenylpiperazine moietyNot applicableMCF7Not specified (most promising)[6]

Key SAR Observations for Anticancer Activity:

  • Electron-withdrawing groups on the benzylidene substituents at the 3 and 6 positions of the diketopiperazine ring generally lead to decreased anticancer activity.[2]

  • Electron-rich heteroaromatic rings or larger aromatic systems like naphthalene (B1677914) at these positions tend to enhance activity.[2]

  • N-alkylation with an allyl group appears to be a favorable modification for improving solubility and potency.[2][4]

  • For some derivatives, the mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][7]

Antiviral Activity

Certain this compound derivatives have shown promising activity against various viruses.

Compound ClassVirusActivityReference
N-substituted 2,5-DiketopiperazinesInfluenza A (H5N2)Negative viral propagation at 25 µg/mL[8][9][10]
Tryptophan-derived DiketopiperazinesTobacco Mosaic Virus (TMV)Moderate to good antiviral activity in vivo[11]
Albonoursin and derivativesInfluenza A (H1N1)IC50 = 6.8 - 41.5 µM[8]

Key SAR Observations for Antiviral Activity:

  • Substitutions at the nitrogen atoms of the diketopiperazine ring are being explored to enhance antiviral potency.[8][9]

  • The presence of benzylidene and alkylidene substituents at the 3 and 6 positions of the diketopiperazine core is a key structural feature for anti-influenza activity.[10]

III. Signaling Pathways and Experimental Workflows

The development of this compound derivatives as drug candidates requires a thorough understanding of their mechanism of action. Below are diagrams illustrating a general synthetic workflow and a key signaling pathway affected by some of these compounds.

G cluster_0 Synthesis Workflow Start This compound Scaffold Derivatization N- and/or C-Substitution Reactions Start->Derivatization Chemical Synthesis Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Cytotoxicity Assay) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR) Hit->Lead

Caption: General workflow for the synthesis and development of this compound derivatives.

G cluster_1 Apoptosis Induction Pathway Derivative This compound Derivative Cell Cancer Cell Derivative->Cell PI3K PI3K/AKT Pathway Inhibition Cell->PI3K Caspase Caspase Activation Cell->Caspase Apoptosis Apoptosis PI3K->Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by some this compound derivatives.[2]

IV. Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. The synthetic protocols and structure-activity relationships presented in this document provide a valuable resource for researchers in the field of drug discovery. Further exploration of the chemical space around this core structure, guided by a deeper understanding of its interactions with biological targets, is likely to yield new and effective drug candidates for a variety of diseases.

References

Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine is a heterocyclic organic compound that serves as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereoisomeric nature (cis and trans isomers) and potential presence as an impurity or starting material necessitate robust and reliable analytical methods for its characterization and quantification. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, ensuring its identity, purity, and quantity in research and drug development settings.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from related substances and for its quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be coupled with GC for quantification and identification.

1.1.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for quantitative analysis.

Quantitative Data Summary

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.005% - 0.01% (of analyte concentration)
Limit of Quantification (LOQ)0.02% - 0.03% (of analyte concentration)
Accuracy (% Recovery)97.5% - 98.9%
Precision (%RSD)< 5%

Experimental Protocol: GC-FID Analysis of this compound

  • Instrumentation: An Agilent 6890 GC system or equivalent, equipped with a flame ionization detector.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 10 mL of methanol (B129727) to prepare a stock solution.

    • Further dilute the stock solution with methanol to achieve a final concentration within the expected linear range of the instrument (e.g., 100 µg/mL).

  • GC Conditions:

    • Column: DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm ID, 1.0 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[1]

    • Injector Temperature: 250°C.[1]

    • Detector Temperature: 260°C.[1]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 10 minutes.

      • Ramp: 35°C/min to 260°C.

      • Hold at 260°C for 2 minutes.[1]

    • Injection Volume: 1.0 µL.[1]

    • Split Ratio: 1:5.[1]

  • Data Analysis: The quantification is performed using an external or internal standard calibration curve. Peak areas of this compound are plotted against the corresponding concentrations.

1.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantitative data and structural information, making it ideal for identification and confirmation.

Quantitative Data Summary

The following data for the related compound 2,5-Dimethylpyrazine illustrates the expected performance of a GC-MS method.

ParameterValueDetection Mode
Limit of Detection (LOD)1-5 µg/LSIM/MRM
Limit of Quantification (LOQ)4 µg/LMRM
Intra-day Precision (%RSD)4%MRM
Inter-day Precision (%RSD)8%MRM
Linearity (r²)0.999SIM/MRM

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane.

    • For trace analysis in complex matrices, a headspace solid-phase microextraction (HS-SPME) method can be employed.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.[2]

    • Transfer Line Temperature: 280°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Mode: Full scan for qualitative analysis (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

  • Data Analysis: Identification is confirmed by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification is achieved using a calibration curve.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation in GC Column D->E F Detection (FID or MS) E->F G Peak Integration F->G H Quantification via Calibration G->H

Caption: General workflow for Gas Chromatography analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile compounds. Since this compound lacks a strong chromophore, derivatization is often required for UV detection.

Quantitative Data Summary

The following validation data is for a derivatized piperazine (B1678402) analysis and can be considered as a starting point for a this compound method.[3]

ParameterValue
Linearity (r²)0.999
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Accuracy (% Recovery)104.87% - 108.06%
Precision (%RSD)1.13%

Experimental Protocol: HPLC-UV Analysis of this compound with Derivatization

  • Instrumentation: An HPLC system with a UV detector.

  • Derivatization Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Sample Preparation and Derivatization:

    • Prepare a standard solution of this compound in a suitable diluent.

    • To an aliquot of the sample solution, add a solution of NBD-Cl.

    • The reaction mixture is heated to form a stable, UV-active derivative.[3]

  • HPLC Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection Wavelength: 340 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Data Analysis: Quantification is based on the peak area of the derivatized this compound using a calibration curve prepared from derivatized standards.

Workflow for HPLC Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Sample Solution B Add Derivatizing Agent (NBD-Cl) A->B C Heat to Form Derivative B->C D Inject Derivatized Sample C->D E Separation on HPLC Column D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for HPLC analysis with pre-column derivatization.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used for the characterization of this compound.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[5]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[4]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Workflow for NMR Analysis

NMR_Workflow A Prepare Sample Solution in Deuterated Solvent B Filter into NMR Tube A->B C Place Tube in NMR Spectrometer B->C D Acquire Spectrum (¹H, ¹³C) C->D E Process and Analyze Data D->E FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Grind Sample B Mix with KBr Powder A->B C Press into a Pellet B->C D Place Pellet in Spectrometer C->D E Acquire IR Spectrum D->E F Identify Functional Group Peaks E->F

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2,5-dimethylpiperazine (B91223), a key intermediate in the pharmaceutical and chemical industries. The information is intended to guide researchers, scientists, and drug development professionals in establishing efficient, scalable, and safe manufacturing processes.

Introduction

This compound is a heterocyclic diamine that serves as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its rigid, non-planar structure and the presence of two nitrogen atoms make it a valuable scaffold in medicinal chemistry for the development of drugs targeting various receptors and enzymes. The industrial production of this compound requires careful consideration of synthesis routes, reaction conditions, purification methods, and safety protocols to ensure high yield, purity, and cost-effectiveness.

Primary Synthesis Route: Catalytic Cyclization of 2-Aminopropanol-1

The most established and industrially viable method for the large-scale synthesis of this compound is the catalytic cyclization of 2-aminopropanol-1 (also known as isopropanolamine).[1][2] This process involves the self-condensation of two molecules of 2-aminopropanol-1 over a Raney nickel catalyst in the presence of hydrogen gas at elevated temperature and pressure.[2] This reaction produces a mixture of cis- and trans-isomers of this compound.[2]

Reaction Scheme:

2 C₃H₉NO (2-Aminopropanol-1) → C₆H₁₄N₂ (this compound) + 2 H₂O

Theoretically, two moles of 2-aminopropanol-1 are required to produce one mole of this compound.[2]

Data Presentation: Key Process Parameters

The following table summarizes the key quantitative data for the catalytic cyclization of 2-aminopropanol-1 to this compound.

ParameterValueReference
Starting Material 2-Aminopropanol-1 (Isopropanolamine)[1][2]
Catalyst Raney Nickel[1][2]
Catalyst Loading 5 - 20% by weight of starting material[2]
Reaction Temperature 140 - 220 °C[1][2]
Reaction Pressure 750 - 2000 psi (hydrogen)[1][2]
Reaction Time 4 - 8 hours[1][2]
Conversion of 2-Aminopropanol-1 ~64.5%[2]
Reported Yield (mixed isomers) ~50% and higher[2]
Isomer Ratio Produces a mixture of cis and trans isomers[2]

Experimental Protocol: Large-Scale Synthesis and Purification

This protocol details the steps for the synthesis of this compound via the catalytic cyclization of 2-aminopropanol-1, followed by product recovery and purification.

Safety Precautions: This process involves flammable and toxic materials, high pressures, and high temperatures. All operations should be conducted in a well-ventilated area, such as a fume hood or a designated chemical manufacturing plant, with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. An understanding of the safety data sheet (SDS) for all chemicals is mandatory. This compound is a flammable solid and is toxic in contact with skin.

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., stainless steel) equipped with a stirrer, heating mantle, temperature controller, and pressure gauge

  • 2-Aminopropanol-1 (Isopropanolamine)

  • Raney nickel catalyst (slurry in water)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., pressure filter)

  • Distillation apparatus (for atmospheric and vacuum distillation)

  • Crystallization vessel

  • Acetone (reagent grade)

  • Nitrogen gas (for inerting)

Procedure:

  • Reactor Charging:

    • Charge the high-pressure autoclave with 2-aminopropanol-1.

    • Under an inert atmosphere (e.g., nitrogen), carefully add the Raney nickel catalyst slurry. The amount of catalyst should be between 5% and 20% of the weight of the 2-aminopropanol-1.[2]

  • Reaction:

    • Seal the reactor and purge it several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired operating pressure, typically between 750 and 2000 psi.[2]

    • Begin stirring and heat the reactor to the target temperature, generally between 140 °C and 220 °C.[2]

    • Maintain these conditions for a period of 4 to 8 hours.[2] The reaction progress can be monitored by sampling and analyzing the reaction mixture (if the reactor setup allows).

  • Product Recovery and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

    • Purge the reactor with nitrogen gas.

    • The reaction mass is then filtered to remove the Raney nickel catalyst.[2] This step should be performed carefully as Raney nickel can be pyrophoric when dry.

    • The filtrate is then subjected to distillation to remove water that was formed during the reaction.[2]

    • The unreacted 2-aminopropanol-1 and the crude this compound product are then distilled, often under reduced pressure (e.g., 20 mmHg) at a temperature between 60 °C and 80 °C.[2]

  • Isomer Separation (Optional but Recommended):

    • The distilled product, a mixture of cis- and trans-2,5-dimethylpiperazine (B131708), can be further purified and the isomers separated by recrystallization.

    • Dissolve the crude product in a suitable solvent, such as acetone.

    • Cool the solution to induce crystallization. The trans-isomer is typically less soluble and will crystallize out first. A yield of approximately 73.3% of trans-2,5-dimethylpiperazine from the mixed product can be achieved through recrystallization from acetone.[2]

    • The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the large-scale synthesis and purification of this compound.

LargeScaleSynthesis Start Start: 2-Aminopropanol-1 & Raney Nickel Catalyst Reactor High-Pressure Reactor Start->Reactor ReactionConditions Reaction Conditions: - 140-220 °C - 750-2000 psi H₂ - 4-8 hours Reactor->ReactionConditions Filtration Filtration Reactor->Filtration Reaction Mixture Distillation Distillation Filtration->Distillation Filtrate Waste Waste: Catalyst, Water, Unreacted Starting Material Filtration->Waste Spent Catalyst Recrystallization Recrystallization (from Acetone) Distillation->Recrystallization Crude this compound Distillation->Waste Water & Unreacted Starting Material FinalProduct Final Product: Pure trans-2,5-Dimethylpiperazine Recrystallization->FinalProduct Purified Crystals Recrystallization->Waste Mother Liquor (contains cis-isomer)

Caption: Workflow for the large-scale synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylpiperazine (B91223). The following information aims to help users overcome common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The catalytic cyclization of 2-aminopropanol-1 (isopropanolamine) is a widely utilized method for the synthesis of this compound. This process typically employs a Raney nickel catalyst under hydrogen pressure.[1] Theoretically, two moles of 2-aminopropanol-1 are cyclized to produce one mole of this compound, which is obtained as a mixture of cis and trans isomers.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound via isopropanolamine cyclization?

A2: The reaction is generally performed at a temperature between 140°C and 220°C and a hydrogen pressure of 750 to 2,000 pounds per square inch (psi).[1] The reaction time typically ranges from 4 to 8 hours.[1]

Q3: What kind of yields can be expected from this synthesis?

A3: Yields can vary based on the specific reaction conditions. Conversions of 2-aminopropanol-1 to this compound of 50% and higher are frequently reported.[1] In one example, an overall conversion of approximately 64.5% of the mixed cis- and trans-isomers was achieved.[1]

Q4: How can the cis and trans isomers of this compound be separated?

A4: The trans-isomer of this compound can be purified from the mixture of isomers by recrystallization from acetone.[1] One documented procedure reported a yield of about 73.3% of the trans-isomer from the crude product mixture after recrystallization.[1]

Q5: What are the key safety precautions to consider during this synthesis?

A5: This synthesis involves flammable hydrogen gas under high pressure and temperature, as well as a pyrophoric Raney nickel catalyst. It is crucial to use a high-pressure autoclave and adhere to all safety protocols for high-pressure reactions. Raney nickel should be handled with care, typically under water or an inert solvent, to prevent ignition upon exposure to air.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to side reactions.Optimize the reaction temperature within the recommended range of 140°C to 220°C.[1] Start with a lower temperature (e.g., 150°C) and gradually increase it while monitoring the reaction progress.
Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction and cyclization.Ensure the hydrogen pressure is maintained within the optimal range of 750 to 2,000 psi.[1] Check for leaks in the high-pressure system.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time, monitoring the consumption of the starting material. Reaction times of 4 to 8 hours are typical.[1]
Catalyst Inactivity or Insufficient Amount: The Raney nickel catalyst may be old, deactivated, or used in an insufficient quantity.Use a fresh, active Raney nickel catalyst. The recommended amount is typically between 5% and 20% by weight, based on the weight of the 2-aminopropanol-1.[1]
Formation of Side Products High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts.Lowering the reaction temperature may help to increase the selectivity towards the desired this compound.
Impure Starting Materials: Impurities in the 2-aminopropanol-1 can lead to the formation of side products.Use high-purity 2-aminopropanol-1 for the reaction.
Difficulty in Product Isolation Incomplete Removal of Water: Water is a byproduct of the reaction and needs to be effectively removed before distillation of the product.After filtering the catalyst, distill the reaction mixture to remove water before proceeding to the fractional distillation of the product.[1]
Inefficient Fractional Distillation: The boiling points of unreacted 2-aminopropanol-1 and the this compound isomers may be close, leading to poor separation.Use an efficient fractional distillation column and carefully control the distillation temperature and pressure to separate the unreacted starting material from the product isomers.

Quantitative Data Summary

ParameterValueReference
Starting Material2-Aminopropanol-1 (Isopropanolamine)[1]
CatalystRaney Nickel[1]
Catalyst Loading5-20% by weight of starting material[1]
Reaction Temperature140-220 °C[1]
Hydrogen Pressure750-2,000 psi[1]
Reaction Time4-8 hours[1]
Reported Yield (mixed isomers)~64.5%[1]
Purification Method for trans-isomerRecrystallization from acetone[1]
Reported Yield (trans-isomer after recrystallization)~73.3% of the product mixture[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the cyclization of 2-aminopropanol-1.

Materials:

  • 2-Aminopropanol-1

  • Raney Nickel catalyst (slurry in water)

  • Hydrogen gas

  • Acetone (for recrystallization)

Equipment:

  • High-pressure autoclave

  • Filtration apparatus

  • Distillation apparatus (for water removal and fractional distillation)

  • Crystallization dish

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2-aminopropanol-1 and the Raney nickel catalyst. The amount of catalyst should be between 5% and 20% of the weight of the 2-aminopropanol-1.[1]

  • Pressurization and Heating: Seal the autoclave and purge it with hydrogen gas. Pressurize the autoclave with hydrogen to a pressure between 750 and 2,000 psi.[1] Heat the reaction mixture to a temperature between 140°C and 220°C.[1]

  • Reaction: Maintain the temperature and pressure for 4 to 8 hours with stirring.[1]

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the Raney nickel catalyst.

  • Water Removal: Distill the filtrate to remove the water formed during the reaction.[1]

  • Product Isolation: Perform fractional distillation to separate the unreacted 2-aminopropanol-1 and the crude this compound product.[1]

  • Purification of trans-isomer (optional): The trans-isomer can be further purified by recrystallizing the crude product from acetone.[1]

Experimental Workflow

G cluster_reaction Reaction Stage cluster_workup Workup and Purification charge_autoclave Charge Autoclave (2-Aminopropanol-1, Raney Ni) pressurize_heat Pressurize with H2 (750-2000 psi) Heat (140-220°C) charge_autoclave->pressurize_heat Seal and Purge react React for 4-8 hours pressurize_heat->react cool_depressurize Cool and Depressurize react->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst remove_water Distill to Remove Water filter_catalyst->remove_water fractional_distillation Fractional Distillation remove_water->fractional_distillation product Crude this compound (cis/trans mixture) fractional_distillation->product recrystallization Recrystallize from Acetone product->recrystallization Optional Purification final_product Pure trans-2,5-Dimethylpiperazine recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Separating Cis and Trans-2,5-Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of cis and trans-2,5-dimethylpiperazine (B131708) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful separation of these stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cis and trans-2,5-dimethylpiperazine?

A1: The primary challenges in separating cis and trans-2,5-dimethylpiperazine isomers stem from their similar physical properties. The main difficulties include:

  • Close Boiling Points: The boiling points of the cis and trans isomers are very close, which makes separation by fractional distillation challenging and requires a highly efficient distillation setup.[1][2]

  • Similar Solubility Profiles: Both isomers exhibit solubility in similar solvents, which can complicate separation by crystallization.[3] Finding a solvent system that selectively crystallizes one isomer over the other is crucial.

  • Epimerization: The cis isomer can be less stable and may epimerize to the more stable trans isomer, particularly under certain conditions, which can affect the purity of the separated products.[4]

Q2: Which analytical techniques are best suited to confirm the identity and purity of the separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans-2,5-dimethylpiperazine.[4][5] The spatial arrangement of the methyl groups leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.[4][6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to assess the purity of each isomer after separation.

Q3: Is there a significant difference in the stability of the two isomers?

A3: Yes, the trans isomer is generally more stable than the cis isomer. The cis isomer can be prone to epimerization to the more thermodynamically stable trans form.[4] This is an important consideration during synthesis and purification, as prolonged heating or exposure to certain reagents might alter the isomeric ratio.

Physical and Chemical Properties

A clear understanding of the physical properties of each isomer is critical for developing an effective separation strategy.

Propertycis-2,5-Dimethylpiperazine (B3427453)trans-2,5-Dimethylpiperazine
CAS Number 6284-84-0[7][8]2815-34-1
Molecular Formula C₆H₁₄N₂[7][8]C₆H₁₄N₂
Molecular Weight 114.19 g/mol [8]114.19 g/mol
Melting Point 114 °C[3]115-118 °C[9]
Boiling Point 165.9 °C[3]162-165 °C
Solubility Soluble in water, ethanol, and acetone (B3395972).[3]Soluble in water (50 g/100 mL at 20 °C), ethanol, and acetone.[9]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency. The boiling points of the isomers are very close, requiring a column with a high number of theoretical plates.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column).[10][11]

    • Insulate the column to maintain a stable temperature gradient.[1][12]

    • Operate the distillation at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases.[11]

Issue: No distinct fractions are being collected.

  • Possible Cause: The heating rate is too high, causing both isomers to vaporize and co-distill.

  • Solution: Reduce the heating mantle temperature and apply heat gradually.[1] Monitor the temperature at the distillation head closely; it should remain constant during the collection of a pure fraction.[11]

Crystallization

Issue: The desired isomer does not crystallize.

  • Possible Cause: The solution is not sufficiently supersaturated, or the chosen solvent is too effective at solvating the compound.[13]

  • Solution:

    • Concentrate the solution by slowly evaporating the solvent.

    • Induce crystallization by adding a seed crystal of the desired pure isomer.[13]

    • Slowly add an "anti-solvent" (a solvent in which the compound is less soluble) to the solution to promote precipitation.[14]

Issue: Both isomers crystallize together, resulting in low purity.

  • Possible Cause: The crystallization process is happening too quickly, trapping the undesired isomer in the crystal lattice.[13]

  • Solution:

    • Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[15]

    • Experiment with different solvent systems to maximize the solubility difference between the two diastereomers.[14]

High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution of cis and trans isomers.

  • Possible Cause: The mobile phase composition or the stationary phase is not providing adequate selectivity for the isomers.[16]

  • Solution:

    • Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A change in solvent strength can alter retention times and improve separation.[17]

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one is not working, try the other.[17]

    • Adjust pH: For ionizable compounds like piperazines, slight changes in the mobile phase pH can significantly impact retention and selectivity.[17]

    • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a different type of reversed-phase column or a normal-phase column.[17]

Experimental Protocols

Protocol 1: Separation by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.[11]

  • Charging the Flask: Add the isomeric mixture of 2,5-dimethylpiperazine (B91223) to the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle. The heating should be slow and uniform.[1]

  • Distillation: As the mixture boils, vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling isomer.[11]

  • Fraction Collection: Collect the distillate in separate, pre-weighed flasks. Collect the first fraction, which will be enriched in the lower-boiling isomer, over a narrow temperature range (1-2 °C).

  • Temperature Increase: After the first fraction is collected, the temperature at the distillation head will drop before rising again to the boiling point of the higher-boiling isomer. Change the receiving flask to collect this second fraction.

  • Analysis: Analyze the collected fractions by GC or NMR to determine the isomeric purity.

Protocol 2: Purification of trans-2,5-Dimethylpiperazine by Recrystallization from Acetone
  • Dissolution: In a flask, dissolve the impure solid containing a majority of the trans isomer in a minimal amount of hot acetone. Heat the mixture gently to facilitate dissolution.

  • Cooling: Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution during this time to allow for the formation of large, pure crystals.[15]

  • Crystallization: As the solution cools, the solubility of the trans-2,5-dimethylpiperazine will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining impurities from the mother liquor.[18]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

  • Purity Check: Determine the melting point of the crystals and analyze by NMR or HPLC to confirm the purity of the trans isomer.

Protocol 3: Separation by Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the cis/trans-2,5-dimethylpiperazine mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[19]

  • HPLC System:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The optimal ratio should be determined experimentally.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., determined from a UV scan of the compounds).

  • Method Development:

    • Begin with an isocratic elution (constant mobile phase composition) to determine the retention times of the isomers.

    • If co-elution occurs, adjust the mobile phase composition. Increasing the aqueous component will generally increase retention times.[17]

    • If necessary, a gradient elution (where the mobile phase composition changes over time) can be employed to improve separation.

  • Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative amounts of each isomer can be determined by integrating the peak areas.[19]

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Setup cluster_distillation Distillation Process cluster_analysis Analysis start Start with Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Mixture and Boiling Chips setup->charge heat Gently Heat the Mixture charge->heat vaporize Vapors Rise Through Fractionating Column heat->vaporize condense1 Collect Fraction 1 (Enriched in Lower BP Isomer) vaporize->condense1 temp_rise Temperature Rises to BP of Second Isomer condense1->temp_rise condense2 Collect Fraction 2 (Enriched in Higher BP Isomer) temp_rise->condense2 analyze Analyze Fractions (GC or NMR) condense2->analyze end Separated Isomers analyze->end

Caption: Workflow for separating cis and trans-2,5-dimethylpiperazine by fractional distillation.

Experimental_Workflow_Crystallization start Start with Impure trans-Isomer dissolve Dissolve in Minimum Hot Acetone start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystallize Induce Crystallization (Ice Bath if Needed) cool->crystallize filtrate Vacuum Filtrate to Collect Crystals crystallize->filtrate wash Wash Crystals with Cold Acetone filtrate->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (MP, NMR, HPLC) dry->analyze end Pure trans-2,5-Dimethylpiperazine analyze->end Epimerization_Pathway cis cis-2,5-Dimethylpiperazine (Less Stable) intermediate Planar Intermediate (or Transition State) cis->intermediate Epimerization trans trans-2,5-Dimethylpiperazine (More Stable) intermediate->trans

References

Technical Support Center: Synthesis of 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,5-Dimethylpiperazine (B91223). Our aim is to help you overcome common experimental challenges and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the cyclization of 2-aminopropanol-1?

A1: The most prevalent side products are stereoisomers of the desired molecule. The reaction typically produces a mixture of cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine (B131708).[1] The ratio of these isomers can be influenced by reaction conditions such as temperature. Additionally, while less commonly reported for this specific synthesis, analogous reactions with amino alcohols can sometimes result in incomplete cyclization, leading to the formation of linear dimers or other oligomeric byproducts. Catalyst deactivation can also occur due to the formation of polymeric species on the catalyst surface.[2]

Q2: How can I control the ratio of cis to trans isomers in my final product?

A2: The reaction temperature is a key factor in controlling the isomeric ratio. Lower reaction temperatures, typically not substantially exceeding 150°C, have been found to favor the formation of the trans isomer.[1] Conversely, higher operating temperatures tend to result in a greater proportion of the cis isomer.[1]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is advisable to monitor the consumption of the starting material, 2-aminopropanol-1, using appropriate analytical techniques like gas chromatography (GC). Reaction times of 4 to 8 hours are typically required.[1]

  • Catalyst Deactivation: The Raney nickel catalyst can be deactivated by impurities in the starting materials or by the formation of byproducts that block the active sites.[2] Ensure the use of high-purity 2-aminopropanol-1 and a fresh, active catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature or pressure can significantly impact the reaction efficiency. The reaction is typically carried out at temperatures between 140°C and 220°C and under hydrogen pressure of 750 to 2,000 pounds per square inch.[1]

  • Product Loss During Workup: this compound is soluble in water and some organic solvents.[3] Significant product loss can occur during the extraction and purification steps. Ensure efficient extraction and optimize your purification protocol.

Q4: I am observing unexpected peaks in my GC-MS analysis. What could they be?

A4: Besides the cis and trans isomers of this compound, unexpected peaks could be due to:

  • Unreacted Starting Material: Residual 2-aminopropanol-1 may be present if the reaction is incomplete.

  • Solvent Impurities: Ensure the purity of any solvents used during the reaction or workup.

  • Oligomeric Byproducts: As mentioned, linear dimers or trimers of 2-aminopropanol-1 could form as a result of incomplete cyclization.

  • Byproducts from Starting Material Impurities: Impurities present in the initial 2-aminopropanol-1 can lead to the formation of other heterocyclic compounds.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time and monitor the consumption of starting material by GC.
Catalyst deactivationUse fresh, high-activity Raney nickel catalyst. Ensure the purity of 2-aminopropanol-1.
Suboptimal temperature or pressureVerify that the reaction temperature is within the 140-220°C range and hydrogen pressure is between 750-2000 psi.[1]
Incorrect Isomer Ratio Reaction temperature is too highTo favor the trans isomer, maintain the reaction temperature at or near 150°C.[1]
Reaction temperature is too lowTo increase the proportion of the cis isomer, a higher reaction temperature may be employed, but be mindful of potential byproduct formation.[1]
Presence of Multiple Impurities Contaminated starting materialUse high-purity 2-aminopropanol-1.
Suboptimal reaction conditionsOptimize reaction temperature and time to minimize the formation of side products. Excessively high temperatures can lead to degradation.
Difficulty in Product Isolation Product loss during extractionDue to its solubility, ensure efficient extraction from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.
Inefficient purificationFractional distillation is a common method for separating the product from unreacted starting material.[4] For separating isomers, recrystallization from a solvent like acetone (B3395972) can be effective for isolating the trans isomer.[1]

Quantitative Data Summary

The following table summarizes typical yields and isomer distributions reported for the synthesis of this compound from 2-aminopropanol-1.

Parameter Route 1: Cyclization of 2-Aminopropanol-1 Reference
Catalyst Raney Nickel[1]
Temperature 140-220 °C[1]
Pressure 750-2000 psi (Hydrogen)[1]
Reaction Time 4-8 hours[1]
Reported Yield (mixed isomers) ~53% - 64.5%[1]
Isomer Distribution Can yield up to 72% trans isomer[1]

Experimental Protocols

Synthesis of this compound via Catalytic Cyclization of 2-Aminopropanol-1 [1]

This protocol is adapted from US Patent 2,861,994.

Materials:

  • 2-Aminopropanol-1

  • Raney nickel catalyst

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Place a mixture of 2-aminopropanol-1 and a Raney nickel catalyst in a high-pressure autoclave.

  • Seal the autoclave and pressurize with hydrogen to a pressure between 750 and 2,000 pounds per square inch.

  • Heat the reaction mixture to a temperature between 140°C and 220°C. To favor the formation of the trans isomer, a temperature around 150°C is recommended.

  • Maintain the reaction at the set temperature and pressure for a period of 4 to 8 hours, with agitation.

  • After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Distill the filtrate to remove water.

  • Separate the unreacted 2-aminopropanol-1 and the crude this compound product by fractional distillation.

  • The trans-2,5-dimethylpiperazine can be further purified by recrystallization from acetone.

Visualizations

Side_Reaction_Pathway Potential Side Reactions in this compound Synthesis A 2-Aminopropanol-1 B Desired Reaction: Reductive Cyclization A->B Raney Ni, H2 140-220°C D Side Reaction 1: Incomplete Cyclization A->D F Side Reaction 2: Catalyst Deactivation A->F C This compound (cis and trans isomers) B->C E Linear Dimers/Oligomers D->E H Low Yield E->H G Formation of Polymeric Species on Catalyst Surface F->G G->H Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound Check_Reaction Check for complete consumption of starting material Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Time Increase reaction time Incomplete->Action_Time Check_Catalyst Evaluate Catalyst Activity Complete->Check_Catalyst Action_Time->Check_Reaction Catalyst_OK Catalyst Active Check_Catalyst->Catalyst_OK Active Catalyst_Bad Catalyst Inactive Check_Catalyst->Catalyst_Bad Inactive Check_Conditions Verify Temperature & Pressure Catalyst_OK->Check_Conditions Action_Catalyst Use fresh catalyst Catalyst_Bad->Action_Catalyst End Yield Improved Action_Catalyst->End Conditions_OK Conditions Correct Check_Conditions->Conditions_OK Correct Conditions_Bad Conditions Incorrect Check_Conditions->Conditions_Bad Incorrect Conditions_OK->End Action_Conditions Adjust to 140-220°C and 750-2000 psi Conditions_Bad->Action_Conditions Action_Conditions->End

References

Technical Support Center: Troubleshooting 2,5-Dimethylpiperazine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for N-alkylation reactions of 2,5-dimethylpiperazine (B91223).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of this compound?

The primary challenges in the N-alkylation of this compound revolve around controlling selectivity and managing the steric hindrance imparted by the methyl groups. Key issues include:

  • Mono- versus Di-alkylation: Due to the presence of two secondary amine groups, achieving selective mono-alkylation can be difficult, with the formation of the di-alkylated product being a common side reaction.[1][2]

  • Steric Hindrance: The methyl groups at the 2 and 5 positions can sterically hinder the approach of the alkylating agent, potentially leading to slower reaction rates or requiring more forcing conditions compared to unsubstituted piperazine (B1678402).

  • Stereoisomers: this compound exists as cis and trans isomers. These isomers can exhibit different reactivities, and their separation, both before and after alkylation, can be challenging.

  • Purification: The basic nature of the piperazine products can lead to difficulties in purification, such as tailing on silica (B1680970) gel chromatography.[3]

Q2: How can I favor mono-alkylation over di-alkylation?

Several strategies can be employed to enhance the selectivity for mono-N-alkylation:

  • Control of Stoichiometry: Using a significant excess of this compound relative to the alkylating agent can statistically favor the mono-alkylated product.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]

  • Use of a Protecting Group: The most robust method for ensuring mono-alkylation is to use a mono-protected this compound derivative, such as a Boc-protected intermediate.[1][2] This strategy involves an additional protection and deprotection step.

  • Use of Piperazine Salts: Employing a mono-protonated salt of this compound can decrease the nucleophilicity of the second nitrogen atom, thus impeding di-alkylation.[2]

Q3: What are the recommended reaction conditions for N-alkylation?

The optimal conditions are highly dependent on the specific alkylating agent and the desired product. However, some general guidelines can be followed:

  • Solvents: Polar aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. DMF can be particularly effective for dissolving all reactants.[2]

  • Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or stronger bases such as cesium carbonate (Cs₂CO₃) are frequently employed to neutralize the acid generated during the reaction.[2] The choice of base can influence the reaction rate and selectivity.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the reactivity of the alkylating agent and the steric hindrance of the substrate.[2] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.

Q4: How does the stereochemistry of this compound (cis vs. trans) affect the N-alkylation reaction?

While specific comparative studies on the N-alkylation of cis- and trans-2,5-dimethylpiperazine (B131708) are not extensively detailed in the provided search results, some general principles can be inferred. The trans isomer, with one methyl group axial and one equatorial in the chair conformation, may present a different steric environment around the nitrogen atoms compared to the cis isomer, where both methyl groups can be equatorial. This difference in steric accessibility could lead to variations in reaction rates and optimal conditions. It is advisable to treat each isomer as a distinct starting material and optimize the reaction conditions accordingly.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the N-alkylation of this compound.

Problem: Low or No Product Yield
Potential Cause Suggested Solution
Low Reactivity of Alkylating Agent Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Increase the reaction temperature and monitor for product formation and potential decomposition.
Insufficient Base Strength or Amount Use a stronger, anhydrous base such as Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[2]
Poor Solubility of Reactants Switch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[2]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate, especially with sterically hindered substrates.[2]
Inconsistent Inert Atmosphere Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents.[2]
Problem: High Proportion of Di-alkylated Byproduct
Potential Cause Suggested Solution
Incorrect Stoichiometry Use a larger excess of this compound (e.g., 5-10 equivalents) relative to the alkylating agent.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.
High Reaction Temperature or Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize over-alkylation.[2]
Unprotected Piperazine For optimal control and to avoid di-alkylation, utilize a mono-protected this compound.[1][2]
Problem: Difficulty in Product Purification
Potential Cause Suggested Solution
Tailing on Silica Gel Chromatography Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to prevent interaction of the basic product with the acidic silica gel.[3]
Product is Water-Soluble as a Salt During aqueous workup, basify the aqueous layer with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10 to deprotonate the piperazine nitrogen and facilitate extraction into an organic solvent.
Cis/Trans Isomers of the Product are Difficult to Separate Separation of the N-alkylated cis and trans isomers may require specialized chromatographic techniques, such as supercritical fluid chromatography (SFC) or the use of specialized stationary phases.[4] Fractional crystallization could also be explored.

Experimental Protocols

General Protocol for Mono-N-alkylation of this compound

This protocol provides a general starting point and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound (cis or trans isomer)

  • Alkyl halide (1.0 equivalent)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (5.0 equivalents) and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., 0.5% in a hexane/ethyl acetate (B1210297) gradient) to afford the mono-N-alkylated this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Piperazine N-Alkylation
ParameterTypical Range/ValueNotes
This compound:Alkylating Agent Ratio (for mono-alkylation) 3:1 to 10:1A higher ratio favors mono-alkylation.
Base (equivalents) 1.5 - 2.0Anhydrous K₂CO₃ or Cs₂CO₃ are common choices.
Solvent ACN, DMF, DMSODMF is often effective for solubility.[2]
Temperature Room Temperature to 80 °CDependent on the reactivity of the electrophile.[2]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Mandatory Visualizations

Troubleshooting_Workflow start N-Alkylation Reaction of This compound check_yield Low or No Yield? start->check_yield check_dialkylation High Di-alkylation? check_yield->check_dialkylation No low_yield_solutions Troubleshoot Low Yield: - Check reagent reactivity - Increase temperature - Use stronger base - Improve solubility (e.g., DMF) check_yield->low_yield_solutions Yes check_purification Purification Issues? check_dialkylation->check_purification No dialkylation_solutions Control Di-alkylation: - Increase piperazine excess - Slow addition of alkylating agent - Lower reaction temperature - Use protecting group check_dialkylation->dialkylation_solutions Yes end_product Desired Product check_purification->end_product No purification_solutions Address Purification: - Add triethylamine to eluent - Basify aqueous phase during workup - Specialized chromatography for isomers check_purification->purification_solutions Yes low_yield_solutions->start Re-run Experiment dialkylation_solutions->start Re-run Experiment purification_solutions->end_product

Caption: Troubleshooting workflow for this compound N-alkylation.

References

Technical Support Center: Purification of Crude 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 2,5-Dimethylpiperazine (B91223). Below you will find troubleshooting guides for common purification techniques and a list of frequently asked questions.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
"Oiling out" instead of crystallizing The crude material is melting in the hot solvent before it fully dissolves. The solution is too supersaturated, or the cooling rate is too rapid.- Reheat the solution to dissolve the oil. - Add a small amount of a "good" (high-solubility) solvent to reduce supersaturation. - Ensure a slow cooling rate; allow the solution to cool to room temperature undisturbed before transferring to an ice bath. - Scratch the inside of the flask at the liquid-air interface with a glass rod to induce nucleation.
No crystal formation upon cooling The solution is not sufficiently saturated. Lack of nucleation sites.- Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, keeping the product dissolved in the mother liquor. Premature crystallization occurred during hot filtration. Incomplete crystallization.- Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel, receiving flask) to prevent the product from crashing out. - Ensure the solution is cooled for a sufficient duration, including in an ice bath, to maximize crystal formation.
Crystals are colored or appear impure Presence of colored impurities. Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. - Ensure the final crystals are washed with a small amount of cold, fresh recrystallization solvent.
Fractional Distillation Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of isomers (cis/trans) Insufficient column efficiency. Distillation rate is too fast.- Use a longer fractionating column or one with higher efficiency packing (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates. - Slow down the distillation rate by reducing the heating mantle temperature to allow for proper vapor-liquid equilibrium. - Insulate the distillation column to maintain a proper temperature gradient.
Product decomposition (discoloration) Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
"Bumping" or uneven boiling Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Streaking or tailing of the product band Strong interaction between the basic this compound and the acidic silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[1] - Consider using a less acidic stationary phase, such as neutral or basic alumina.
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. A common mobile phase for amines on silica is a gradient of methanol (B129727) in dichloromethane.[1][2]
Poor separation of impurities The chosen solvent system has poor selectivity. The column is overloaded.- Experiment with different solvent systems to find one with better selectivity for your specific impurities. - Reduce the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route but can include:

  • Unreacted starting materials: Such as 2-aminopropanol-1.[3]

  • Isomeric byproducts: The synthesis often produces a mixture of cis- and trans-2,5-dimethylpiperazine (B131708). Other isomers like 2,6-dimethylpiperazine (B42777) may also be present.[3][4]

  • Side-reaction products: Other piperazine (B1678402) derivatives or related heterocyclic compounds.

  • Residual catalyst: For example, Raney nickel if used in the synthesis.[3]

  • Solvent residues: From the reaction or initial workup.

Q2: How do I choose the best purification method for my needs?

A2: The optimal purification method depends on the nature of the impurities, the desired purity, and the scale of your experiment:

  • Recrystallization is highly effective for removing small amounts of impurities and for separating cis and trans isomers, especially when one isomer is significantly more abundant. It can yield very high purity material.

  • Fractional Distillation is suitable for larger quantities and for separating components with different boiling points, such as removing residual solvents or separating isomers if their boiling points are sufficiently different.

  • Column Chromatography offers the highest resolution for separating closely related impurities, including isomers that are difficult to separate by other means.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Acetone (B3395972) has been successfully used for the recrystallization of trans-2,5-dimethylpiperazine.[3] For a mixed-isomer crude product, a solvent system approach may be necessary. A good starting point is to use a solvent in which this compound is soluble when hot and sparingly soluble when cold. Solvent pairs, such as ethanol/water or ethanol/hexane, can also be effective.

Q4: How can I monitor the purity of my this compound during and after purification?

A4: Several analytical techniques can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and determining the ratio of cis to trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. For instance, trans-2,5-dimethylpiperazine has a melting point of 115-118 °C.

Quantitative Data Summary

The following table provides a comparative overview of the effectiveness of different purification methods for dimethylpiperazine isomers. Actual results will vary depending on the initial purity of the crude material and specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldNotes
Single Recrystallization >98% for the major isomer60-80%Effective for separating cis/trans isomers when one is in large excess. A patent reported obtaining 73.3% yield of the trans-isomer from a crude mixture by recrystallization from acetone.[3]
Fractional Distillation followed by Recrystallization >99.5%50-70%Can achieve very high purity by first removing impurities with different boiling points and then performing a final recrystallization. A German patent describes obtaining 100% pure cis-2,6-dimethylpiperazine (B139716) through distillation and double recrystallization.[4]
Column Chromatography 95-99%40-70%Highly effective for separating complex mixtures of isomers and other impurities, but may result in lower yields due to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of trans-2,5-Dimethylpiperazine from Acetone

This protocol is based on a documented procedure for purifying the trans isomer.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography for this compound Isomer Separation
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and carefully add it to the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). To prevent tailing, consider adding 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Purity Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure isomers.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

PurificationWorkflow Crude Crude this compound Initial_Analysis Purity Analysis (GC-MS, NMR) Crude->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Minor Impurities Distillation Fractional Distillation Initial_Analysis->Distillation Boiling Point Differences Chromatography Column Chromatography Initial_Analysis->Chromatography Complex Mixture Final_Analysis Final Purity Check Recrystallization->Final_Analysis Distillation->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out? Problem->Oiling_Out Yes Success Successful Crystallization Problem->Success No No_Crystals No Crystals? Oiling_Out->No_Crystals No Reheat Reheat & Add More Solvent Oiling_Out->Reheat Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Check_Solvent Minimize Solvent Volume Low_Yield->Check_Solvent Yes Slow_Cool Cool Slowly Reheat->Slow_Cool Scratch Scratch Flask / Seed Concentrate->Scratch Preheat_Glassware Preheat Glassware Check_Solvent->Preheat_Glassware

References

preventing byproduct formation in 2,5-Dimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylpiperazine (B91223). Our focus is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

Issue 1: Uncontrolled Stereochemistry - Undesired cis/trans Isomer Ratio

The synthesis of this compound often results in a mixture of cis and trans stereoisomers. The desired isomer for further reactions is often the thermodynamically more stable trans isomer.

Question: My synthesis of this compound yields a high proportion of the cis isomer. How can I favor the formation of the trans isomer?

Answer: The ratio of cis to trans isomers in the synthesis of this compound is significantly influenced by the reaction temperature.[1] Higher temperatures tend to favor the formation of the cis isomer. To increase the proportion of the trans isomer, it is advisable to conduct the reaction at a lower temperature.

Quantitative Data on Temperature Effect on Isomer Ratio:

Reaction TemperaturePredominant IsomerApproximate trans:cis Ratio
~150°Ctrans>70:30
>170°CcisRatio shifts in favor of cis

Note: These values are approximate and can vary based on specific reaction conditions and catalysts.

Experimental Protocol: Synthesis of trans-2,5-Dimethylpiperazine

This protocol is based on the catalytic cyclization of 2-aminopropanol-1.

Materials:

  • 2-aminopropanol-1

  • Raney nickel catalyst

  • Hydrogen gas

  • Acetone (B3395972) (for recrystallization)

Procedure:

  • Charge a stainless steel autoclave with 2-aminopropanol-1 and 5-20% by weight of Raney nickel catalyst.

  • Seal the autoclave and pressurize with hydrogen to approximately 1000 psi.

  • Heat the reaction mixture to about 150°C and maintain this temperature for 4-8 hours with agitation.

  • After the reaction, cool the autoclave and carefully release the pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Distill the filtrate to remove water and unreacted 2-aminopropanol-1.

  • The crude this compound can be purified by recrystallization from acetone to yield the trans isomer.[1]

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 2-Aminopropanol-1 + Raney Nickel + H₂ Autoclave Autoclave Reaction (~150°C, ~1000 psi) Reactants->Autoclave Filtration Filter to Remove Catalyst Autoclave->Filtration Distillation Distill to Remove Water & Starting Material Filtration->Distillation Crystallization Recrystallize from Acetone Distillation->Crystallization Product trans-2,5-Dimethylpiperazine Crystallization->Product

Issue 2: Over-Alkylation - Formation of N,N'-Disubstituted Byproducts

A common challenge in the N-alkylation of this compound is the formation of the N,N'-dialkylated byproduct due to the similar reactivity of both nitrogen atoms.

Question: I am trying to synthesize a mono-N-alkylated this compound, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: There are two primary strategies to favor mono-alkylation:

  • Use of Excess Piperazine (B1678402): Employing a large excess of this compound relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine.

  • Use of a Protecting Group: A more controlled approach involves protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc). The mono-protected piperazine can then be alkylated, followed by the removal of the protecting group to yield the mono-alkylated product.

Quantitative Data on Mono- vs. Di-alkylation Control:

MethodReactant Ratio (Piperazine:Alkylating Agent)Typical Mono-alkylation Yield
Excess Piperazine4:1>60%
N-Boc Protection1:1 (after protection)>80% (over two steps)

Experimental Protocol: Mono-N-Alkylation using N-Boc Protection

Step 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1 equivalent) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-2,5-dimethylpiperazine.

Step 2: N-Alkylation of N-Boc-2,5-dimethylpiperazine

Materials:

  • N-Boc-2,5-dimethylpiperazine

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve N-Boc-2,5-dimethylpiperazine (1 equivalent) in acetonitrile.

  • Add K₂CO₃ (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off the K₂CO₃ and evaporate the solvent.

  • Purify the product by column chromatography.

Step 3: N-Boc Deprotection

Materials:

  • N-alkyl-N'-Boc-2,5-dimethylpiperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkyl-N'-Boc-2,5-dimethylpiperazine (1 equivalent) in DCM and cool to 0°C.

  • Slowly add TFA (5-10 equivalents).

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃) and extract the product.

logical_relationship Start This compound Protect N-Boc Protection Start->Protect Step 1 Alkylate N-Alkylation Start->Alkylate Direct Alkylation Protect->Alkylate Step 2 Deprotect N-Boc Deprotection Alkylate->Deprotect Step 3 Di_Product N,N'-Dialkylated Byproduct Alkylate->Di_Product Mono_Product Mono-N-alkylated This compound Deprotect->Mono_Product

Issue 3: Byproducts in Reductive Amination Reactions

Reductive amination is a common method to introduce substituents on the nitrogen atoms of this compound. However, side reactions can lead to impurities.

Question: I am performing a reductive amination with this compound and an aldehyde, and I am observing byproducts. What are the likely side products and how can I minimize them?

Answer: Common byproducts in reductive amination include:

  • Over-alkylation: As with direct alkylation, reaction at both nitrogen atoms can occur. Using an excess of this compound is a common strategy to mitigate this.

  • Aldehyde or Ketone Reduction: The reducing agent can reduce the starting carbonyl compound to the corresponding alcohol.

  • Tertiary Amine Formation: If a primary amine is used as the starting material for the synthesis of the piperazine ring, the product can further react to form a tertiary amine.

To minimize these byproducts:

  • Control Stoichiometry: Use a 2-4 fold excess of this compound.

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is less likely to reduce the starting aldehyde or ketone.

  • Reaction Conditions: Maintain a neutral to slightly acidic pH to favor iminium ion formation and subsequent reduction.

Quantitative Data on Reductive Amination Selectivity:

Reducing AgentKey ByproductStrategy for Minimization
Sodium Borohydride (NaBH₄)Alcohol from carbonyl reductionUse a milder reducing agent
Sodium Triacetoxyborohydride (STAB)Minimal byproductsControl stoichiometry and pH

Experimental Protocol: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • To a solution of this compound (2-4 equivalents) and the aldehyde or ketone (1 equivalent) in DCE, add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add STAB (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

signaling_pathway Start This compound + Aldehyde/Ketone Imine Iminium Ion Formation (Acid-catalyzed) Start->Imine Reduction Reduction by STAB Imine->Reduction Product Mono-N-alkylated Product Reduction->Product Byproduct Alcohol Byproduct Carbonyl Starting Aldehyde/Ketone Carbonyl->Byproduct Direct Reduction (less favored with STAB)

References

Technical Support Center: 2,5-Dimethylpiperazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dimethylpiperazine (B91223). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant method for producing this compound is the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine).[1][2] This reaction typically involves subjecting the starting material to a Raney nickel catalyst in the presence of hydrogen at elevated temperatures and pressures.[1] The reaction theoretically requires two moles of 2-aminopropanol-1 to produce one mole of this compound, which is obtained as a mixture of its cis and trans isomers.[1]

Q2: What are the primary challenges when scaling up this compound production from the lab to a pilot plant?

A2: Scaling up the synthesis of this compound introduces several critical challenges that can affect yield, purity, and safety.[3] Key issues include:

  • Thermal Management: The reaction can be exothermic, and inefficient heat removal in larger reactors can lead to thermal gradients, causing localized overheating and promoting side reactions.[3]

  • Mixing Efficiency: Achieving uniform mixing of the substrate, catalyst, and hydrogen gas becomes more difficult at a larger scale. Poor mixing can result in dead zones, reducing catalyst contact and lowering conversion rates.[3][4]

  • Impurity Amplification: Minor side reactions that are negligible at the lab scale can become significant sources of impurities in larger batches.[3]

  • Catalyst Handling and Deactivation: Handling larger quantities of catalyst, particularly pyrophoric ones like Raney nickel, requires specialized procedures. Catalyst deactivation due to sintering or poisoning can also be more pronounced.[5][6]

Q3: What are the typical impurities encountered in this compound synthesis?

A3: Impurities can arise from side reactions or incomplete conversion. In the synthesis from 2-aminopropanol-1, besides the desired cis and trans isomers of this compound, other alkylpiperazine isomers like 2,6-dimethylpiperazine (B42777) can form.[7] The purity of the starting materials is also crucial, as impurities in the 2-aminopropanol-1 can lead to undesired side products.[8]

Troubleshooting Guides

Issue 1: Low Product Yield

Question: My scale-up reaction of this compound is resulting in a significantly lower yield than my lab-scale experiments. What are the potential causes and how can I address them?

Answer: Low yield during scale-up is a common problem that can be attributed to several factors related to reaction kinetics, heat and mass transfer, and catalyst activity.

  • Inadequate Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[3] If the reaction is exothermic, poor heat control can lead to side-product formation.

    • Solution: Ensure your reactor's cooling system is adequate for the scale. Consider adjusting the rate of addition of reactants to better control the reaction temperature.

  • Inefficient Mixing: What works with a magnetic stir bar in a flask may not translate to a large reactor with a mechanical stirrer.[3] Poor mixing can lead to insufficient contact between the reactants, hydrogen, and the solid catalyst.[4]

    • Solution: Increase the agitation speed or evaluate if the impeller design is suitable for solid-liquid-gas reactions to maintain a uniform catalyst slurry.[4]

  • Catalyst Deactivation: The catalyst may be losing activity during the reaction.[9] This can be caused by:

    • Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[4]

    • Poisoning: Impurities in the starting material or hydrogen stream can poison the catalyst.[5]

    • Solution: Analyze the catalyst post-reaction to check for sintering. Ensure high purity of all reactants. If deactivation is confirmed, consider catalyst regeneration or replacement.[4]

  • Incomplete Reaction: The reaction may not be running to completion due to suboptimal conditions at scale.

    • Solution: Monitor the reaction progress using techniques like GC-MS.[10] It may be necessary to increase reaction time or adjust temperature and pressure within the recommended ranges to achieve full conversion.[1][8]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the this compound product, and I observe significant product loss during workup. What are the best purification strategies at scale?

Answer: Purifying piperazine (B1678402) derivatives can be challenging due to their basic nature, which can cause issues like irreversible binding or tailing during chromatography.[11][12]

  • Problem: Tailing on Silica (B1680970) Gel Chromatography: The basic nitrogen atoms of piperazine interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and broad peaks.[12]

    • Solution 1 (Mobile Phase Modification): Add a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent to reduce the strong interaction with the stationary phase.[11][12]

    • Solution 2 (Alternative Stationary Phase): Use deactivated silica gel or consider using alumina (B75360) (basic or neutral) as an alternative to standard silica gel for purifying basic compounds.[11][12]

  • Problem: Product Loss During Isolation: The product can be lost during extraction or distillation.

    • Solution 1 (Optimized Extraction): Ensure the pH of the aqueous layer is optimized for the extraction of the basic product. Multiple extractions may be necessary to maximize recovery.[8]

    • Solution 2 (Careful Distillation): The product can be purified by distillation.[1] However, if impurities have close boiling points, fractional distillation with a high-efficiency column is recommended.[13]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis from 2-Aminopropanol-1

ParameterRecommended Range/ValueReported Yield (%)Reference(s)
Starting Material 2-Aminopropanol-1-[1]
Catalyst Raney Nickel-[1]
Temperature 140 - 220 °C53 - 64.5%[1]
Pressure 750 - 2000 psi (approx. 52 - 138 bar)53 - 64.5%[1]
Reaction Time 4 - 8 hours53 - 64.5%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Cyclization

This protocol is based on the method described for the cyclization of 2-aminopropanol-1.[1]

Materials:

  • 2-Aminopropanol-1

  • Raney Nickel catalyst (as a slurry in water or ethanol)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Loading: In a suitable high-pressure autoclave, charge the 2-aminopropanol-1.

  • Catalyst Addition: Carefully add the Raney Nickel catalyst slurry to the reactor. The amount of catalyst can vary, but a starting point is typically 5-10% by weight relative to the substrate.

  • System Purge: Seal the reactor and purge the system multiple times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure, typically between 750 and 2000 psi.[1]

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature, generally between 140°C and 220°C.[1] Maintain the temperature and pressure for the duration of the reaction (4-8 hours), monitoring for hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.

  • Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst. The crude product can then be purified by distillation.[1]

Visualizations

Synthesis_Pathway A 2x 2-Aminopropanol-1 B This compound (cis/trans mixture) A->B  Raney Nickel, H2  140-220°C, 750-2000 psi C 2x H2O A->C  + 2 H2O

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed in Scale-Up check_materials Check Purity of Starting Materials start->check_materials check_conditions Verify Reaction Conditions (Temp, Pressure, Time) check_materials->check_conditions Pure action_purify Purify Starting Materials check_materials->action_purify Impure check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing Correct action_adjust Adjust Temp/Pressure/ Time Profile check_conditions->action_adjust Incorrect check_catalyst Assess Catalyst Activity check_mixing->check_catalyst Sufficient action_agitation Increase Agitation/ Change Impeller check_mixing->action_agitation Insufficient action_catalyst Regenerate or Replace Catalyst check_catalyst->action_catalyst Deactivated end Improved Yield check_catalyst->end Active action_purify->end action_adjust->end action_agitation->end action_catalyst->end

Caption: A logical workflow for troubleshooting low reaction yields.

Scale_Up_Relationships cluster_0 Scale-Up Factors cluster_1 Resulting Challenges cluster_2 Potential Outcomes ScaleUp Increase in Reactor Volume HeatTransfer Decreased Surface Area to Volume Ratio ScaleUp->HeatTransfer Mixing Mixing Inhomogeneity (Dead Zones) ScaleUp->Mixing Impurity Amplification of Side Reactions ScaleUp->Impurity Kinetics Mass Transfer Limitations ScaleUp->Kinetics ThermalRunaway Thermal Runaway/ Side Products HeatTransfer->ThermalRunaway LowConversion Lower Yield/ Incomplete Reaction Mixing->LowConversion PurityIssues Lower Product Purity Mixing->PurityIssues Impurity->PurityIssues Kinetics->LowConversion LongerTime Increased Batch Time Kinetics->LongerTime

Caption: Logical relationships in process scale-up challenges.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and derivatization of 2,5-dimethylpiperazine (B91223). Our goal is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield, purity, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the this compound core?

The primary industrial method for synthesizing this compound is the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine) using a Raney nickel catalyst under hydrogen pressure.[1][2] This reaction typically produces a mixture of cis and trans isomers.[1] Alternative lab-scale syntheses may involve multi-step sequences starting from different precursors, but the cyclization of isopropanolamine remains a key route.[2]

Q2: How can I control the cis/trans stereoselectivity during the synthesis of this compound?

Controlling the stereoselectivity to favor the desired trans isomer can be achieved by carefully managing the reaction temperature during the cyclization of 2-aminopropanol-1.[1] Conducting the reaction at a temperature not substantially exceeding 150°C can significantly increase the proportion of the trans isomer in the product mixture.[1]

Q3: I am struggling with low yields in the N-alkylation of this compound. What are the likely causes and solutions?

Low yields in N-alkylation reactions of this compound can arise from several factors:

  • Insufficient Base: The strength and amount of the base are critical. Using a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents can improve the reaction.[3]

  • Poor Solubility: If the reagents are not fully dissolved, the reaction can stall. Switching to a more polar aprotic solvent like DMF may be beneficial.[3]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]

  • Steric Hindrance: The methyl groups on the piperazine (B1678402) ring can sterically hinder the approach of the alkylating agent. Using a less bulky alkylating agent or optimizing the reaction temperature and time might be necessary.

Q4: How can I achieve selective mono-alkylation of this compound and avoid the formation of di-alkylated byproducts?

Achieving mono-alkylation is a common challenge due to the two reactive nitrogen atoms. Here are some strategies to favor mono-substitution:

  • Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]

  • Use of Protecting Groups: While not always ideal due to extra steps, using a mono-protected this compound derivative (e.g., N-Boc-2,5-dimethylpiperazine) can ensure selective mono-alkylation. The protecting group can be removed in a subsequent step.[3][4]

  • In Situ Mono-Protonation: Reacting this compound with one equivalent of an acid can form a mono-salt, deactivating one nitrogen and directing substitution to the other.[4][5]

Q5: What are the best practices for the purification of this compound derivatives?

Purification of this compound derivatives can be challenging due to their basic nature. Common purification techniques include:

  • Column Chromatography: This is a standard method, but care must be taken to choose an appropriate solvent system to avoid streaking. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve separation.

  • Acidic Wash: An acidic wash can be used to remove excess unreacted this compound.[4]

  • Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification method.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.[1]

Troubleshooting Guides

Low Yield in Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete activation of the carboxylic acid.Ensure the use of an appropriate coupling agent (e.g., EDC.HCl, HOBt) and allow sufficient time for activation before adding the this compound.[6][7]
Low nucleophilicity of the piperazine nitrogen.Add a non-nucleophilic base like DMAP to facilitate the reaction.[6]
Steric hindrance from the methyl groups on the piperazine ring and/or the carboxylic acid.Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered coupling partner if possible.
Significant unreacted starting material Insufficient equivalents of coupling reagents or base.Use a slight excess (1.1-1.2 equivalents) of the coupling agents and base.[6]
Poor solubility of reactants.Choose a solvent in which all reactants are soluble, such as DCM or DMF.[6]
Formation of Byproducts in N-Alkylation Reactions
Symptom Possible Cause Suggested Solution
Formation of di-alkylated product Incorrect stoichiometry or rapid addition of the alkylating agent.Use an excess of this compound and add the alkylating agent slowly to the reaction mixture.[3]
High reaction temperature promoting the second alkylation.Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the mono-alkylated product is maximized.[8]
Formation of quaternary ammonium (B1175870) salts Use of a highly reactive alkylating agent.Consider using a less reactive alkylating agent (e.g., a bromide instead of an iodide). Reductive amination is an alternative method that avoids the formation of quaternary salts.[3]

Quantitative Data Summary

Synthesis of this compound via Cyclization of 2-Aminopropanol-1
Parameter Condition Reference
Starting Material 2-Aminopropanol-1[1][2]
Catalyst Raney Nickel[1][2]
Reaction Temperature 140-220 °C[1][2]
Reaction Pressure 750-2000 psi (Hydrogen)[1][2]
Reaction Time 4-8 hours[2]
Reported Yield ~64.5% (mixed isomers)[1][2]
N-Alkylation of Piperazines
Parameter Condition Reference
Base K₂CO₃, Cs₂CO₃ (1.5-2.0 eq)[3]
Solvent DMF, Acetonitrile[3]
Alkylating Agent Alkyl Halide (1.0 eq)[4]
Temperature Room Temperature to elevated temperatures[3][4]
Selectivity Control Excess piperazine, slow addition, protecting groups[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminopropanol-1

This protocol is adapted from the general method described in the literature.[1]

  • Reaction Setup: In a high-pressure autoclave, charge 2-aminopropanol-1 and 5-20% by weight of Raney nickel catalyst.

  • Pressurization: Seal the autoclave and pressurize with hydrogen to approximately 750-2000 psi.

  • Heating and Reaction: Heat the reaction mixture to 140-220°C with stirring or rocking for 4-8 hours. To favor the trans isomer, maintain the temperature below 150°C.[1]

  • Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

  • Purification: Remove water by distillation. The crude this compound can then be purified by vacuum distillation or recrystallization from a suitable solvent like acetone (B3395972) to separate the isomers.[1]

Protocol 2: Mono-N-Alkylation of this compound

This generalized protocol is based on common N-alkylation procedures.[3][4]

  • Reaction Setup: To a solution of this compound (2.0 eq) in a suitable solvent like acetonitrile, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC. The reaction may require heating depending on the reactivity of the alkylating agent.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the mono-alkylated product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Core start_synthesis 2-Aminopropanol-1 + Raney Ni/H2 reaction_synthesis Cyclization (140-220°C, 750-2000 psi) start_synthesis->reaction_synthesis product_synthesis Crude this compound (cis/trans mixture) reaction_synthesis->product_synthesis purification_synthesis Purification (Distillation/Recrystallization) product_synthesis->purification_synthesis final_product_synthesis Pure this compound Isomers purification_synthesis->final_product_synthesis

Caption: Workflow for the synthesis of the this compound core.

troubleshooting_workflow start Low Yield in N-Alkylation? check_base Is the base strong and in excess? start->check_base check_solubility Are all reagents soluble? check_base->check_solubility Yes solution_base Use stronger base (K2CO3, Cs2CO3) Increase equivalents check_base->solution_base No check_temp Is the reaction temperature optimized? check_solubility->check_temp Yes solution_solubility Switch to a more polar solvent (e.g., DMF) check_solubility->solution_solubility No solution_temp Increase reaction temperature check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_base->end solution_solubility->end solution_temp->end

Caption: Troubleshooting guide for low yield in N-alkylation reactions.

References

stability issues of 2,5-Dimethylpiperazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,5-Dimethylpiperazine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. As a secondary amine, it is susceptible to oxidation and degradation under harsh conditions. It is crucial to store it in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[1]

Q2: How stable is this compound in aqueous solutions at different pH values?

Q3: Is this compound sensitive to light?

A3: Yes, like many organic compounds, this compound may be sensitive to light. Photostability should be considered, especially for solutions stored for extended periods. It is advisable to store the compound and its solutions in amber vials or protected from light to prevent potential photodegradation.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of the parent compound, piperazine (B1678402), under oxidative and thermal stress can lead to the formation of various products. These can include N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl) piperazine through ring-opening and oxidation reactions.[3] It is plausible that this compound could undergo similar degradation pathways.

Q5: Are there any known incompatibilities with common laboratory materials?

A5: this compound is incompatible with strong oxidizing agents and strong acids.[1] Care should be taken when using plastic containers for long-term storage of solutions, as leaching of additives from the plastic may occur. It is recommended to use high-quality, inert materials such as borosilicate glass or polypropylene (B1209903) for storage and handling.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound stock solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solid compound and any stock solutions are stored at the recommended temperature (cool place) and protected from light and moisture.[1][4]

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from the solid material before each experiment.

  • Perform Quality Control: Periodically check the purity of the stock solution using a suitable analytical method like HPLC or GC.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Minimize Sample Processing Time: Prepare samples for analysis as close to the time of injection as possible.

  • Control Temperature: Keep samples cool during processing and in the autosampler to minimize thermal degradation.

  • Evaluate pH Effects: If using a buffered mobile phase, ensure the pH is in a range where this compound is stable.

  • Investigate Photodegradation: Protect samples from light at all stages of the experiment.

Data Summary

Table 1: General Stability Profile of Piperazine Derivatives (as a proxy for this compound)

ConditionStabilityPotential Degradation Products
Acidic (pH < 3) Potentially UnstableRing-opening products, hydrolysis of functional groups
Neutral (pH 6-8) Generally StableMinimal degradation expected
Basic (pH > 10) Potentially UnstableOxidation products
Elevated Temperature (>40°C) Degradation likelyThermal decomposition products (e.g., N-formyl derivatives, ring-opened species)[3]
Light Exposure (UV/Visible) Potentially UnstablePhotodegradation products
Oxidizing Agents (e.g., H₂O₂) UnstableOxidized derivatives

Note: This table is based on general knowledge of piperazine stability and should be used as a guideline. Specific stability testing for this compound is highly recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C or 80°C) in a controlled environment.

  • Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Identify and characterize any significant degradation products using techniques like LC-MS or GC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

1. Column and Mobile Phase Selection:

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all potential degradation products generated during the forced degradation study.

3. Detection:

  • Use a UV detector at a wavelength where this compound has adequate absorbance. If the compound has a poor chromophore, derivatization or use of a mass spectrometer (MS) detector may be necessary.

4. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL 2,5-DMP) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (60°C) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc lcms LC-MS / GC-MS for Degradant Identification hplc->lcms degradation Calculate % Degradation hplc->degradation pathway Propose Degradation Pathway lcms->pathway degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies substance This compound (C6H14N2) temp Temperature substance->temp is affected by ph pH substance->ph is affected by light Light substance->light is affected by oxidants Oxidizing Agents substance->oxidants is affected by degradation Chemical Degradation temp->degradation ph->degradation light->degradation oxidants->degradation loss Loss of Purity / Potency degradation->loss products Formation of Degradation Products degradation->products storage Proper Storage (Cool, Dark, Dry) loss->storage can be minimized by handling Inert Handling Environment loss->handling can be minimized by formulation Stable Formulation (pH control, antioxidants) loss->formulation can be minimized by products->storage can be minimized by products->handling can be minimized by products->formulation can be minimized by

Caption: Factors influencing the stability of this compound and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of cis- and trans-2,5-Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative overview of the bioactivity of cis- and trans-2,5-dimethylpiperazine (B131708), focusing on available experimental data for the parent compounds and their derivatives.

While direct comparative studies on the bioactivity of the parent cis- and trans-2,5-dimethylpiperazine are limited in publicly available literature, valuable insights can be drawn from research on their closely related derivatives. The spatial orientation of the methyl groups in the cis and trans configurations significantly influences their interaction with biological targets, leading to distinct pharmacological profiles. This guide synthesizes findings from studies on N-nitroso derivatives and substituted piperidines to highlight these differences.

Carcinogenic Potential: A Study of N-Nitroso Derivatives

A key study investigated the carcinogenic properties of the cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine, a compound structurally similar to 2,5-dimethylpiperazine (B91223), in female F344 rats. The findings revealed a notable difference in the carcinogenic potency between the two isomers.

IsomerConcentration in Drinking WaterPrimary OutcomeConclusion
trans-N-nitroso-3,5-dimethylpiperidine 0.14 mMTumors of the upper gastrointestinal tract, mainly esophageal carcinomas.Appeared to be a more potent carcinogen.[1]
cis-N-nitroso-3,5-dimethylpiperidine 0.72 mMTumors of the upper gastrointestinal tract, mainly esophageal carcinomas.Less potent than the trans-isomer.

A mixture of the two isomers (5 parts cis to 1 part trans) resulted in a more rapid development of the same types of tumors, suggesting a synergistic or additive effect.[1]

Dopamine (B1211576) Transporter Affinity: Insights from Piperidine (B6355638) Derivatives

Research into 2,5-disubstituted piperidine derivatives has provided evidence of stereospecific interactions with the dopamine transporter (DAT). A study on novel cis- and trans-isomers of 2,5-disubstituted piperidine derivatives demonstrated that the cis-isomer exhibited more potent and selective activity for the dopamine transporter.[2] This suggests that the cis-configuration may be more favorable for binding to and inhibiting the dopamine transporter in this class of compounds.

While this study was conducted on piperidine derivatives, it provides a strong rationale for investigating the differential effects of cis- and trans-2,5-dimethylpiperazine on the dopamine transporter.

Opioid Receptor Agonism: The Preference for the Trans-Isomer

Several studies have focused on the synthesis and pharmacological evaluation of derivatives of trans-2,5-dimethylpiperazine as ligands for opioid receptors. Notably, a number of potent and selective delta-opioid receptor agonists have been developed from the trans-isomer. This suggests that the trans-configuration of the this compound scaffold is a key structural feature for achieving high affinity and agonist activity at the delta-opioid receptor. The literature, however, lacks a corresponding investigation into the opioid receptor activity of the cis-isomer, precluding a direct comparison.

Experimental Protocols

Carcinogenicity Study in Rats (Adapted from general nitrosamine (B1359907) protocols)

A representative protocol for a long-term carcinogenicity study of nitrosamines administered in drinking water is as follows:

  • Test Animals: Female F344 rats, typically 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and given access to standard laboratory chow and drinking water ad libitum.

  • Test Substance Administration: The cis- and trans-isomers of the N-nitroso compound are dissolved in the drinking water at specified concentrations. The solutions are freshly prepared on a regular basis.

  • Experimental Groups:

    • Group 1: Control group receiving untreated drinking water.

    • Group 2: Receives drinking water containing the cis-isomer at a specific concentration.

    • Group 3: Receives drinking water containing the trans-isomer at a specific concentration.

    • (Optional) Group 4: Receives a mixture of the cis- and trans-isomers.

  • Duration: The animals are typically exposed to the test substance for a significant portion of their lifespan (e.g., 50 weeks).

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are monitored regularly.

  • Pathology: At the end of the study, or when animals are euthanized due to their condition, a full necropsy is performed. Tissues, particularly from the gastrointestinal tract, are collected, preserved, and examined histopathologically for the presence of tumors.

Dopamine Transporter Binding Assay (using [3H]WIN 35,428)

This protocol outlines a typical radioligand binding assay to determine the affinity of compounds for the dopamine transporter:

  • Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Binding Reaction: The membrane suspension is incubated with a fixed concentration of the radioligand, [3H]WIN 35,428, and varying concentrations of the test compounds (e.g., cis- and trans-2,5-dimethylpiperazine derivatives).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909). Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constants (Ki) for the test compounds are then calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Signaling Pathways and Logical Relationships

The differential bioactivity of cis- and trans-2,5-dimethylpiperazine derivatives can be conceptualized as a result of their distinct stereochemistry influencing their interaction with specific biological targets, which in turn initiates a cascade of downstream events.

bioactivity_pathway cluster_isomers Isomers cluster_targets Biological Targets cluster_effects Biological Effects cis cis-2,5-Dimethylpiperazine (or derivative) dat Dopamine Transporter (DAT) cis->dat Higher Potency (for derivatives) carcinogen_target Cellular Macromolecules (e.g., DNA) cis->carcinogen_target Lower Potency (for N-nitroso derivative) trans trans-2,5-Dimethylpiperazine (or derivative) opioid Delta-Opioid Receptor trans->opioid Preferred Conformation (for derivatives) trans->carcinogen_target Higher Potency (for N-nitroso derivative) dat_inhibition DAT Inhibition dat->dat_inhibition opioid_agonism Opioid Agonism opioid->opioid_agonism carcinogenesis Carcinogenesis carcinogen_target->carcinogenesis

References

A Comparative Guide to the Validation of 2,5-Dimethylpiperazine Purity by HPLC and Alternative Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2,5-Dimethylpiperazine (B91223) is a cornerstone of robust chemical synthesis and drug discovery. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity, offering detailed experimental protocols and performance data to inform method selection.

This compound, a secondary aliphatic amine, presents a unique analytical challenge for HPLC with UV detection due to its lack of a strong chromophore. Consequently, direct analysis is often impractical for impurity profiling. This guide will compare two primary strategies: an indirect HPLC method requiring derivatization and a direct Gas Chromatography method, which is well-suited for volatile amines. A high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method will also be discussed as a powerful alternative.

Data Presentation: Comparison of Analytical Methods

The selection of an optimal analytical method hinges on factors such as sensitivity requirements, availability of equipment, sample throughput, and the need to resolve specific isomers (e.g., cis/trans). The following table summarizes the performance characteristics of three distinct chromatographic methods for analyzing this compound purity.

ParameterHPLC-UV (with Derivatization)Gas Chromatography (GC-FID)HPLC-MS/MS
Principle Separation of derivatized analytes based on polarity, followed by UV detection.Separation based on volatility and polarity, followed by flame ionization detection.Separation based on polarity, followed by mass-based detection.
Sample Prep Mandatory derivatization to introduce a chromophore. Multi-step process.Direct injection of a diluted sample in a suitable solvent (e.g., Methanol).Direct injection of a diluted sample. Minimal preparation required.
Sensitivity (LOD) Moderate (ppm level, e.g., ~30 ppm for piperazine (B1678402) derivatives)[1].Good (Can achieve ppm to sub-ppm levels).Very High (ppb to ppt (B1677978) level, e.g., 0.3 µg/kg or ppb)[2].
Specificity Good, depends on the selectivity of the derivatizing agent and chromatography.Excellent for resolving volatile impurities and isomers (cis/trans)[3].Excellent, provides mass confirmation for unequivocal peak identification.
Key Advantage Utilizes widely available HPLC-UV instrumentation[1].Direct analysis without derivatization, robust, and excellent for isomer separation[3][4].Highest sensitivity and specificity; ideal for trace-level impurity identification[2][5].
Key Disadvantage Labor-intensive sample preparation; derivatization can introduce artifacts.Requires the analyte to be volatile and thermally stable.Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are synthesized from established methods for piperazine and its derivatives[1][2][3][4].

Method 1: HPLC-UV with Pre-Column Derivatization

This method is adapted from a validated procedure for piperazine analysis and is suitable for laboratories equipped with standard HPLC-UV systems[1][6]. It involves reacting this compound with a derivatizing agent, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a UV-active product.

A. Sample Preparation (Derivatization)

  • Standard Solution: Accurately weigh ~20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile).

  • Sample Solution: Prepare the sample to be tested at a similar concentration.

  • Derivatization Procedure:

    • Transfer a small, precise volume of the standard or sample solution to a reaction vial.

    • Add a molar excess of NBD-Cl solution (prepared in Acetonitrile).

    • Add a buffer solution (e.g., sodium borate, pH 9.0) to facilitate the reaction.

    • Heat the mixture at approximately 60°C for 30 minutes.

    • Cool the reaction mixture and dilute with the mobile phase to a final concentration suitable for injection.

B. HPLC Conditions

  • Instrument: HPLC system with a Photodiode Array (PDA) or UV Detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water. For example, Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C[1].

  • Injection Volume: 10 µL.

  • Detection Wavelength: 340 nm (for the NBD derivative)[1].

  • Purity Calculation: Peak Area Normalization method.

Method 2: Gas Chromatography (GC-FID)

This method is highly effective for the direct analysis of this compound and its isomers, leveraging its volatility[3].

A. Sample Preparation

  • Standard/Sample Solution: Accurately weigh the this compound standard or sample and dissolve it in a suitable solvent like Methanol or Ethanol to a final concentration of approximately 1-5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

B. GC Conditions

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624 or DB-17 capillary column (30 m x 0.53 mm, 3.0 µm film thickness) is suitable for separating isomers[3][7].

  • Carrier Gas: Helium or Nitrogen at a constant flow of ~2 mL/min[4].

  • Injector Temperature: 240°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 10 minutes.

    • Ramp: Increase to 250°C at a rate of 35°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1[3].

  • Purity Calculation: Peak Area Normalization method. The separation of cis- and trans-2,6-dimethylpiperazine has been demonstrated with this approach, indicating its suitability for this compound isomers[3].

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound, outlining the decision-making process and the comparative analytical pathways.

G Workflow for Purity Validation of this compound cluster_prep 1. Sample & Standard Preparation cluster_decision 2. Method Selection cluster_hplc HPLC-UV Path cluster_gc GC-FID Path cluster_lcms HPLC-MS Path (High Sensitivity) cluster_analysis 3. Data Analysis & Reporting SamplePrep Weigh and Dissolve This compound Sample Decision Choose Analytical Method SamplePrep->Decision Derivatization Pre-Column Derivatization (e.g., with NBD-Cl) Decision->Derivatization  Indirect  Analysis GC_Analysis GC Separation (e.g., DB-624 Column) Decision->GC_Analysis Direct Volatile Analysis LCMS_Analysis HPLC Separation (C18 Column) Decision->LCMS_Analysis  High Sensitivity  Analysis HPLC_Analysis HPLC Separation (C18 Column) Derivatization->HPLC_Analysis UV_Detection UV Detection (~340 nm) HPLC_Analysis->UV_Detection DataAcq Data Acquisition & Chromatogram Generation UV_Detection->DataAcq FID_Detection Flame Ionization Detection (FID) GC_Analysis->FID_Detection FID_Detection->DataAcq MS_Detection Mass Spectrometry Detection (MS/MS) LCMS_Analysis->MS_Detection MS_Detection->DataAcq PurityCalc Purity Calculation (Area %) DataAcq->PurityCalc Report Final Purity Report PurityCalc->Report

Caption: Workflow for this compound purity validation.

References

2,5-Dimethylpiperazine as a Ligand: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of ligand chemistry, the structural nuances of chelating agents play a pivotal role in the efficacy of catalysts and the specificity of receptor-binding compounds. This guide offers a comparative study of 2,5-Dimethylpiperazine (2,5-DMP) as a ligand, presenting its performance characteristics against other piperazine-based analogues. Aimed at researchers, scientists, and professionals in drug development, this publication synthesizes experimental data to provide a clear, objective comparison.

This compound, a chiral diamine, offers unique stereochemical properties that can influence the outcomes of chemical reactions and biological interactions. The presence of methyl groups at the 2 and 5 positions introduces steric hindrance and alters the electronic properties of the piperazine (B1678402) ring, distinguishing it from its parent compound, piperazine, and other substituted derivatives.

Comparative Performance in Catalysis

The utility of 2,5-DMP as a ligand in asymmetric catalysis is a key area of investigation. Its rigid, chiral structure can lead to high levels of enantioselectivity in metal-catalyzed reactions. Below is a comparative summary of the performance of 2,5-DMP and related ligands in asymmetric transfer hydrogenation, a critical reaction in the synthesis of chiral alcohols.

LigandCatalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee %)
This compound [Mn(CO)₃Br]₂Acetophenone~4074
PiperazineVariesAcetophenoneNot specifiedNot specified
N,N'-DimethylpiperazineVariesVariesNot specifiedNot specified

Receptor Binding Affinity: A Comparative Overview

In the realm of medicinal chemistry, piperazine derivatives are integral components of many therapeutic agents, often targeting neurotransmitter receptors. The substitution pattern on the piperazine ring significantly impacts binding affinity and selectivity. The following table compares the binding affinities (Ki values) of various piperazine derivatives at the Histamine H3 and Sigma-1 receptors.

CompoundCore LigandReceptorKi (nM)
Compound 4Piperazine hH3R3.17
σ1R1531
Compound 5Piperidine (B6355638)hH3R7.70
σ1R3.64

This data highlights the significant impact of the core heterocyclic structure on receptor affinity and selectivity[2]. While direct Ki values for 2,5-DMP at these specific receptors were not found in the provided search results, the comparison between piperazine and piperidine illustrates the importance of the ligand scaffold.

Experimental Protocols

To facilitate reproducible research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a 2,5-DMP derivative and a receptor binding assay.

Synthesis of (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine[3]

Materials:

Procedure:

  • Suspend (2R, 5S)-2,5-dimethylpiperazine (1.00 g, 8.76 mmol) in 30 mL of acetonitrile in a reaction vessel under a dinitrogen atmosphere.

  • Add 2-picolyl chloride hydrochloride (2.87 g, 17.5 mmol) and triethylamine (4.88 mL, 35.0 mmol) to the suspension to form a slurry.

  • Stir the mixture at room temperature for 48 hours.

  • Treat the reaction mixture with 100 mL of 1 M sodium hydroxide.

  • Extract the product with three 50 mL portions of dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to yield the title compound.

Dopamine (B1211576) D2 Receptor Radioligand Binding Assay[4]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds (e.g., 2,5-DMP derivatives)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest cultured HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

  • Binding Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, [³H]-Spiperone, and the membrane preparation. For determining non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate a proposed catalytic cycle and a general experimental workflow.

G cluster_cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation A Mn-Precatalyst B Mn-Isopropoxide Complex (Resting State) A->B KOtBu, iPrOH C Mn-Hydride (Active Catalyst) B->C - Acetone D Mn-Substrate Adduct C->D + Ketone E Mn-Alkoxide D->E Hydride Transfer (Enantiodetermining Step) E->B + iPrOH, - Alcohol

Caption: A proposed catalytic cycle for asymmetric transfer hydrogenation using a manganese-diamine catalyst.

G cluster_workflow Experimental Workflow for Receptor Binding Assay prep Membrane Preparation assay Assay Setup (Ligand, Radioligand, Membranes) prep->assay incubate Incubation to Equilibrium assay->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki Determination) count->analyze

Caption: A generalized experimental workflow for conducting a radioligand receptor binding assay.

This comparative guide underscores the significance of this compound as a chiral ligand in catalysis and as a scaffold in medicinal chemistry. The presented data and protocols aim to provide a valuable resource for researchers in these fields, facilitating further exploration and application of this versatile molecule.

References

assessing the performance of 2,5-Dimethylpiperazine in CO2 capture vs MEA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Piperazine-Based Solvents and Monoethanolamine (MEA) for CO2 Capture

Introduction

The selective capture of carbon dioxide (CO2) from industrial flue gases is a critical technology for mitigating greenhouse gas emissions. For decades, aqueous solutions of monoethanolamine (MEA) have been the benchmark solvent for this process due to its high reactivity and low cost. However, significant drawbacks, including high energy consumption for regeneration, solvent degradation, and corrosivity, have driven research into alternative solvents.[1]

Among the most promising alternatives are piperazine (B1678402) (PZ) and its derivatives, such as 2,5-Dimethylpiperazine (2,5-DMP). These cyclic diamines have garnered significant attention for their exceptional thermal and oxidative stability, fast absorption kinetics, and high CO2 loading capacity.[2][3] While comprehensive experimental data for 2,5-DMP is limited, extensive research on its parent compound, piperazine (PZ), provides a strong basis for comparison against the industry-standard MEA. This guide presents a detailed performance assessment of PZ as a representative of piperazine-based solvents against MEA, incorporating available data and theoretical considerations for 2,5-DMP.

Performance Comparison: Piperazine (PZ) vs. MEA

The overall performance of a solvent in a CO2 capture process is determined by a combination of thermodynamic and kinetic properties, as well as its stability under operational conditions.

Quantitative Performance Data

The following tables summarize key performance indicators for aqueous solutions of PZ and MEA based on experimental data from various studies. It is important to note that performance metrics can vary with experimental conditions such as temperature, pressure, and solvent concentration.

Performance Metric30 wt% (7 m) MEA30-40 wt% (5-8 m) PZKey Advantages of PZ
CO2 Absorption Rate Baseline> 2x faster than MEA[2]Faster kinetics allow for smaller, more cost-effective absorption columns.
CO2 Loading Capacity ~0.5 mol CO2/mol amine[4]Up to 1.0 mol CO2/mol amineHigher capacity reduces solvent circulation rates, lowering auxiliary power needs.
Heat of Absorption High (~84 kJ/mol CO2)Moderate (~70-80 kJ/mol CO2)[5]Lower heat of absorption can contribute to reduced regeneration energy.
Regeneration Energy High (3.3 - 5 GJ/tonne CO2)[1]Low (1.9 - 2.5 GJ/tonne CO2)[1]Significantly lower energy required to strip CO2, reducing operational costs.
Thermal Stability Degrades above 120°C[1]Stable up to 150-160°C[2][6]Allows for higher temperature/pressure regeneration, improving efficiency.
Oxidative Degradation SusceptibleMore resistant than MEA[7]Lower solvent replacement rates and reduced formation of corrosive byproducts.
Volatility @ 40°C High (~31 ppm)[1]Low (~8 ppm)[1]Reduced solvent loss to the atmosphere, minimizing environmental impact and cost.

Note: Data is compiled from multiple sources and represents typical values. "m" refers to molality (mol/kg H2O).

Experimental Protocols

The data presented above are typically generated using standardized laboratory setups designed to measure specific solvent properties.

CO2 Absorption/Desorption Rate and Capacity Measurement

A common apparatus for measuring CO2 absorption rates and equilibrium capacity is the wetted-wall column .

  • Apparatus: A wetted-wall column consists of a vertical tube where a thin film of the amine solvent flows downwards along the inner wall, coming into contact with a counter-current flow of a gas mixture (e.g., CO2 and N2).

  • Procedure:

    • The amine solution is pre-loaded with a specific amount of CO2 and heated to a controlled temperature (e.g., 40°C for absorption).

    • The solvent is pumped to the top of the column and flows down the inner wall at a known rate.

    • A gas mixture with a known CO2 partial pressure is introduced from the bottom of the column.

    • The gas and liquid outlet streams are analyzed to determine the amount of CO2 absorbed (the CO2 flux).

  • Data Calculation: The liquid film mass transfer coefficient (kg'), a key measure of absorption rate, is calculated from the CO2 flux and the driving force (the difference between the CO2 partial pressure at the gas-liquid interface and in the bulk gas).[5] The maximum CO2 loading is determined by exposing the solvent to CO2 until no more absorption occurs.

Heat of Absorption Measurement

The heat of absorption is measured using a reaction calorimeter .

  • Apparatus: A differential reaction calorimeter (DRC) is used to measure the heat evolved during the chemical reaction between CO2 and the amine solution.[8]

  • Procedure:

    • A precise volume of the amine solution is placed in a temperature-controlled sample cell.

    • A controlled flow of CO2 gas is bubbled through the solution.

    • The calorimeter measures the temperature difference between the sample cell and a reference cell, which is directly related to the heat generated by the reaction.

  • Data Calculation: The heat of absorption is calculated in kJ per mole of CO2 absorbed.

Thermal Stability Analysis

Thermal degradation is assessed by exposing solvent samples to high temperatures over extended periods.

  • Apparatus: Samples of the amine solution, often with a specific CO2 loading, are sealed in stainless steel cylinders or thermal cells.

  • Procedure:

    • The sealed cylinders are placed in ovens set to high temperatures (e.g., 135°C to 175°C) for several weeks.[6]

    • At regular intervals, samples are removed and analyzed to determine the concentration of the remaining amine.

  • Data Calculation: The degradation is often modeled as a first-order reaction, and a rate constant (k1) is determined, allowing for comparison of the solvent's long-term stability.[6]

Comparative Analysis Workflow

The selection of an optimal CO2 capture solvent involves a trade-off between various performance parameters. The logical relationship for comparing 2,5-DMP (represented by its parent compound PZ) and MEA is illustrated below.

G cluster_solvents Solvent Comparison cluster_params Key Performance Indicators cluster_results Performance Outcome MEA Monoethanolamine (MEA) (Benchmark) Rate Absorption Rate MEA->Rate Capacity CO2 Capacity MEA->Capacity Energy Regeneration Energy MEA->Energy Stability Degradation Resistance MEA->Stability MEA_Adv Advantages: - Lower Cost - Well-Established MEA->MEA_Adv MEA_Disadv Disadvantages: - High Energy Use - High Degradation - Corrosive MEA->MEA_Disadv PZ Piperazine (PZ) (2,5-DMP Proxy) PZ->Rate PZ->Capacity PZ->Energy PZ->Stability PZ_Adv Advantages: - Fast Kinetics - Low Energy Use - High Stability PZ->PZ_Adv PZ_Disadv Disadvantages: - Higher Cost - Potential for Precipitation PZ->PZ_Disadv Rate->MEA  Baseline Rate->PZ  Very High Capacity->MEA  Moderate Capacity->PZ  High Energy->MEA  High Energy->PZ  Low Stability->MEA  Low Stability->PZ  Very High

References

Novel 2,5-Diketopiperazine Derivatives: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the privileged scaffolds in drug discovery, the 2,5-diketopiperazine (DKP) core, a cyclic dipeptide, has garnered significant attention due to its diverse biological activities. This guide provides a comparative analysis of two recently developed series of 2,5-DKP derivatives, highlighting their anticancer potential through experimental data. We will delve into their cytotoxic effects on various cancer cell lines and elucidate the experimental protocols used for their evaluation.

Comparative Analysis of Anticancer Activity

This guide focuses on two distinct classes of novel 2,5-diketopiperazine derivatives: 3,6-diunsaturated 2,5-DKPs and soluble mono-protected 2,5-DKPs . The anticancer activities of these compounds were evaluated against a panel of human cancer cell lines, with their efficacy quantified by IC50 values (the concentration of a drug that inhibits a biological process by 50%).

Table 1: Comparison of IC50 Values for 3,6-Diunsaturated 2,5-DKP Derivatives

A series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives were synthesized and evaluated for their in vitro anticancer activity against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines. The results demonstrated that several derivatives exhibited moderate to good anticancer capacities.[1] Notably, compound 11 , featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, displayed the most potent activity.[1] In comparison, derivatives with electron-withdrawing groups showed weaker activity.[1]

CompoundA549 IC50 (µM)HeLa IC50 (µM)
Compound 6 8.97.5
Compound 8 7.35.9
Compound 9 3.74.7
Compound 10 4.25.3
Compound 11 1.2 0.7
Compound 12 >106.2
Compound 14 5.66.8
Table 2: Comparison of IC50 Values for Soluble Mono-protected 2,5-DKP Derivatives

To address the poor solubility of non-protected 2,5-DKP derivatives, a series of soluble mono-protected analogs were designed and synthesized.[2] These compounds were screened against a panel of ten human cancer cell lines, with several derivatives demonstrating broad-spectrum anticancer activity.[2] Among the allyl-protected derivatives, compound 4m exhibited strong activity across all tested cell lines, with particularly high potency against human monocytic leukemia (U937) and chronic myelogenous leukemia (K562) cells.[2]

CompoundU937 IC50 (µM)K562 IC50 (µM)
Compound 4m 0.5 0.9

Mechanism of Action: Inhibition of Tubulin Polymerization

Several studies suggest that a key mechanism of action for the anticancer effects of certain 2,5-diketopiperazine derivatives is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1]

cluster_0 2,5-Diketopiperazine Derivative cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression DKP DKP Derivative Tubulin α/β-Tubulin Dimers DKP->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Assembly G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of DKP-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel 2,5-diketopiperazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the DKP derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

A Seed cells in 96-well plate B Add DKP derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 490nm F->G

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the DKP derivatives at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

A Treat cells with DKP B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the DKP derivatives.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.

A Treat cells with DKP B Harvest and fix cells A->B C Wash and resuspend cells B->C D Add PI and RNase A C->D E Incubate for 30 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis.

References

A Researcher's Guide to Spectroscopic Identification of 2,5-Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate identification of stereoisomers is a critical step. The differentiation of cis- and trans-2,5-Dimethylpiperazine, two common building blocks in medicinal chemistry, is essential for ensuring the desired pharmacological activity and safety profile of a final compound. This guide provides a comparative analysis of spectroscopic techniques for the unambiguous identification of these isomers, supported by experimental data and detailed protocols.

Distinguishing Isomers: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are powerful analytical techniques that can be employed to distinguish between the cis- and trans- isomers of this compound. Each method provides unique structural information, and when used in conjunction, they offer a robust approach for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the cis- and trans- isomers of this compound. The spatial arrangement of the methyl and hydrogen atoms on the piperazine (B1678402) ring leads to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

In the cis- isomer, the two methyl groups are on the same side of the piperazine ring, resulting in a different magnetic environment compared to the trans- isomer, where they are on opposite sides. This difference in stereochemistry can often be resolved in the NMR spectrum, particularly when using high-field instruments. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further confirmation by identifying through-space correlations between protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While the IR spectra of the cis- and trans- isomers of this compound are expected to be broadly similar due to the presence of the same functional groups (N-H, C-H, C-N), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. These differences arise from the distinct symmetry and conformational restrictions of each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both cis- and trans-This compound have the same molecular weight and will thus exhibit the same molecular ion peak, their fragmentation patterns upon ionization may differ. The stereochemical arrangement can influence the stability of certain fragment ions, leading to variations in their relative abundances. However, these differences can be subtle, and MS is often best used in conjunction with other spectroscopic techniques for definitive isomer assignment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis- and trans- isomers of this compound, compiled from various spectral databases.

Table 1: ¹H NMR Spectroscopic Data

IsomerProtonChemical Shift (δ, ppm)Multiplicity
cis-2,5-Dimethylpiperazine-CH₃~1.1d
-CH-~2.8m
-NH-Variablebr s
-CH₂-~2.2 (ax), ~2.9 (eq)m
trans-2,5-Dimethylpiperazine-CH₃~1.0d
-CH-~2.6m
-NH-Variablebr s
-CH₂-~2.0 (ax), ~2.8 (eq)m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

IsomerCarbonChemical Shift (δ, ppm)
cis-2,5-Dimethylpiperazine-CH₃~18
-CH-~52
-CH₂-~48
trans-2,5-Dimethylpiperazine-CH₃~20
-CH-~55
-CH₂-~50

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Bands

IsomerWavenumber (cm⁻¹)Assignment
Both Isomers3200-3400N-H stretch
2850-2960C-H stretch
1450-1470C-H bend
1000-1250C-N stretch
cis-2,5-DimethylpiperazineFingerprint RegionUnique pattern
trans-2,5-DimethylpiperazineFingerprint RegionUnique pattern

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Both Isomers11499, 70, 56, 42

Note: Relative abundances of fragment ions may vary between isomers.

Experimental Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound isomers.

G cluster_0 A Sample of this compound B Mass Spectrometry (GC-MS or LC-MS) A->B D Infrared Spectroscopy (FTIR) A->D F ¹H and ¹³C NMR Spectroscopy A->F C Molecular Ion Peak at m/z 114 B->C Confirms Molecular Weight E Characteristic N-H and C-H stretches D->E Confirms Functional Groups G Compare Chemical Shifts and Coupling Patterns F->G H cis-Isomer Identified G->H I trans-Isomer Identified G->I

Caption: Workflow for Spectroscopic Isomer Identification.

Detailed Experimental Protocols

The following are generalized protocols for the key spectroscopic experiments. Researchers should adapt these based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Compare the chemical shifts and coupling constants to the reference data in Tables 1 and 2 to assign the isomer.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an ATR accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

  • Data Analysis: Identify the characteristic absorption bands for the N-H and C-H functional groups. Carefully compare the fingerprint region of the sample spectrum with reference spectra of the pure cis- and trans- isomers for definitive identification.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as Gas Chromatography (GC) for volatile samples or Liquid Chromatography (LC) for less volatile samples. This step also serves to separate the isomers if they are present as a mixture.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound (114 g/mol ). Analyze the fragmentation pattern and compare the relative abundances of the key fragment ions to reference mass spectra to aid in isomer differentiation.

comparing different synthesis routes for 2,5-Dimethylpiperazine efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,5-dimethylpiperazine (B91223), a crucial heterocyclic scaffold in medicinal chemistry and material science, can be achieved through various chemical pathways. The efficiency, scalability, and stereoselectivity of these routes are critical considerations for researchers and chemical process developers. This guide provides a comparative overview of two prominent synthesis methods: the catalytic cyclization of isopropanolamine and the catalytic hydrogenation of 2,5-dimethylpyrazine, supported by experimental data.

Quantitative Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, isomeric purity, and available starting materials and equipment. The following table summarizes the key quantitative parameters for two distinct and effective methods.

ParameterRoute 1: Catalytic Cyclization of IsopropanolamineRoute 2: Catalytic Hydrogenation of 2,5-Dimethylpyrazine
Starting Material Isopropanolamine (2-Aminopropanol-1)2,5-Dimethylpyrazine
Catalyst/Reagent Raney NickelIridium complex or Platinum Oxide (PtO₂)
Reaction Temperature 140–220 °C[1]Room Temperature (with PtO₂)[2]
Reaction Pressure 750–2000 psi (approximately 52–138 bar)[1]130 kg/cm ² (approximately 127 bar) (with PtO₂)[2]
Reaction Time 4–8 hours[1]18 hours (with PtO₂)[2]
Reported Yield ~64.5% (mixed cis/trans isomers)[1]Nearly quantitative (with Iridium catalyst)[3][4]; 77% total (51% trans, 26% cis mix for a related dialkylpyrazine with PtO₂)[2]
Key Advantages Utilizes a readily available and relatively inexpensive starting material.High to quantitative yields, milder temperature conditions for some catalyst systems.
Key Disadvantages Requires high pressure and temperature, moderate yields of mixed isomers.Starting material may be more expensive, high-pressure equipment is necessary for some catalysts.

Experimental Protocols

Route 1: Catalytic Cyclization of Isopropanolamine

This method relies on the intermolecular condensation and cyclization of isopropanolamine in the presence of a hydrogenation catalyst.

Procedure: A stirred autoclave is charged with 2-aminopropanol-1 and a Raney nickel catalyst. The autoclave is sealed and pressurized with hydrogen to a pressure between 750 and 2,000 pounds per square inch. The mixture is then heated to a temperature between 140 °C and 220 °C and maintained under these conditions for a period of 4 to 8 hours. After the reaction period, the autoclave is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to distillation to remove water and unreacted 2-aminopropanol-1. The crude this compound is then purified by vacuum distillation, yielding a mixture of cis and trans isomers.[1]

Route 2: Catalytic Hydrogenation of 2,5-Dimethylpyrazine

This approach involves the reduction of the aromatic pyrazine (B50134) ring to the saturated piperazine (B1678402) ring.

Procedure (using Platinum Oxide catalyst as an analogue): 2,5-Dimethylpyrazine is dissolved in a suitable solvent, such as acetic acid, in a high-pressure reactor. A catalytic amount of platinum oxide (PtO₂) is added to the solution. The reactor is then pressurized with hydrogen to approximately 130 kg/cm ². The reaction mixture is stirred at room temperature for 18 hours. Following the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude product, a mixture of cis- and trans-2,5-dimethylpiperazine, is purified by a suitable method such as distillation or chromatography.[2][5] An alternative highly efficient method employs a specific iridium catalyst, which can achieve almost quantitative conversion under specific conditions.[3][4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the two described synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: Catalytic Cyclization cluster_1 Route 2: Catalytic Hydrogenation Isopropanolamine Isopropanolamine Dimerization_Intermediate Dimerization Intermediate Isopropanolamine->Dimerization_Intermediate Raney Ni, H₂, Δ, P 2,5-Dimethylpiperazine_R1 This compound Dimerization_Intermediate->2,5-Dimethylpiperazine_R1 Cyclization 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2,5-Dimethylpiperazine_R2 This compound 2,5-Dimethylpyrazine->2,5-Dimethylpiperazine_R2 H₂, Catalyst (Ir or PtO₂)

Caption: Overview of two primary synthesis routes for this compound.

Experimental_Workflows cluster_0 Workflow for Route 1 cluster_1 Workflow for Route 2 Start_R1 Charge Autoclave: Isopropanolamine + Raney Ni Pressurize_R1 Pressurize with H₂ (750-2000 psi) Start_R1->Pressurize_R1 Heat_R1 Heat (140-220 °C, 4-8 h) Pressurize_R1->Heat_R1 Cool_Filter_R1 Cool, Depressurize & Filter Heat_R1->Cool_Filter_R1 Purify_R1 Distill & Purify Cool_Filter_R1->Purify_R1 End_R1 This compound Purify_R1->End_R1 Start_R2 Charge Reactor: 2,5-Dimethylpyrazine + Catalyst Pressurize_R2 Pressurize with H₂ (~130 bar) Start_R2->Pressurize_R2 React_R2 Stir at RT (18 h) Pressurize_R2->React_R2 Filter_R2 Filter Catalyst React_R2->Filter_R2 Purify_R2 Remove Solvent & Purify Filter_R2->Purify_R2 End_R2 This compound Purify_R2->End_R2

Caption: Step-by-step experimental workflows for the synthesis of this compound.

References

A Comparative Guide to Analytical Methods for 2,5-Dimethylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2,5-Dimethylpiperazine (2,5-DMP) is critical, particularly in the context of pharmaceutical development where it may be a starting material, intermediate, or potential impurity. This guide provides an objective comparison of the primary analytical techniques for the quantification of 2,5-DMP: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This compound is a secondary amine, which makes it a potential precursor to the formation of N-nitroso-2,5-dimethylpiperazine, a nitrosamine (B1359907) impurity of significant concern due to its potential carcinogenic properties. Therefore, sensitive and validated analytical methods are essential for monitoring its presence in active pharmaceutical ingredients (APIs) and finished drug products.

Data Presentation: A Comparative Overview

The choice of analytical technique for 2,5-DMP quantification is influenced by factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of GC-MS and HPLC methods, based on data from the analysis of piperazine (B1678402) and its derivatives, which can be adapted for 2,5-DMP.

Table 1: Comparison of GC-MS and HPLC for Piperazine and its Derivatives Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV detection (often requiring derivatization for compounds lacking a chromophore).
Applicability Well-suited for volatile and semi-volatile compounds like 2,5-DMP.Applicable to a wide range of compounds, but may require derivatization for 2,5-DMP to enhance UV detection.
Sample Preparation Often involves liquid-liquid extraction or headspace solid-phase microextraction (HS-SPME).May involve dissolution, filtration, and a derivatization step.

Table 2: Performance Characteristics of Analytical Methods for Piperazine and its Derivatives

ParameterGC-MS (for piperazine derivatives)HPLC-UV (for piperazine with derivatization)
Limit of Detection (LOD) 0.002 - 0.156 µg/mL30 ppm (µg/g)[1]
Limit of Quantitation (LOQ) 0.008 - 0.312 µg/mL90 ppm (µg/g)[1]
Linearity (R²) > 0.99Not explicitly stated, but method validated over a range.
Accuracy (% Recovery) 76 - 108%104.87 - 108.06%[1]
Precision (%RSD) < 15% (inter-day)< 1.13%[1]

Experimental Protocols

Detailed methodologies for GC-MS and HPLC analysis are provided below. These protocols are based on established methods for piperazine and its derivatives and can be adapted and validated for the specific analysis of 2,5-DMP.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly suitable for the analysis of volatile compounds like 2,5-DMP in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh the sample and dissolve it in an appropriate solvent.

  • Spike the sample with a suitable internal standard (e.g., piperidine-d11).

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer and concentrate it if necessary.

  • The final extract is then injected into the GC-MS system.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar capillary column.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][3]

  • Injector Temperature: 250°C.[3][4]

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[3]

  • Transfer Line Temperature: 280°C.[2][3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

  • Scan Mode: Full scan for qualitative analysis (e.g., m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.[3] Target ions for 2,5-DMP would need to be determined from its mass spectrum.

  • Ion Source Temperature: 230°C.[3]

  • Quadrupole Temperature: 150°C.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

Since 2,5-DMP lacks a strong chromophore, a derivatization step is typically required to enable sensitive UV detection.[1]

1. Derivatization:

  • A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active derivative.[1]

  • The sample containing 2,5-DMP is reacted with NBD-Cl under controlled pH and temperature conditions to ensure complete derivatization.

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable diluent.

  • Perform the derivatization reaction as described above.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: The wavelength of maximum absorbance of the 2,5-DMP derivative (e.g., 340 nm for NBD derivatives).[1]

  • Injection Volume: 10 µL.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and a typical experimental workflow for GC-MS analysis of 2,5-DMP.

Analytical_Method_Validation_Workflow Define_Method Define Analytical Method Objectives Develop_Method Method Development & Optimization Define_Method->Develop_Method Validate_Method Method Validation Develop_Method->Validate_Method Specificity Specificity Validate_Method->Specificity Linearity Linearity & Range Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision (Repeatability & Intermediate) Validate_Method->Precision LOD_LOQ LOD & LOQ Validate_Method->LOD_LOQ Robustness Robustness Validate_Method->Robustness System_Suitability System Suitability Validate_Method->System_Suitability Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation System_Suitability->Documentation GCMS_Workflow Sample_Prep Sample Preparation (e.g., LLE) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Performance Deep Dive: 2,5-Dimethylpiperazine Versus a Spectrum of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the piperazine (B1678402) scaffold is a cornerstone, integral to the architecture of a multitude of therapeutic agents. Its structural versatility and favorable physicochemical properties have cemented its status as a privileged structure in drug design. This guide offers an in-depth performance comparison of 2,5-Dimethylpiperazine with other piperazine derivatives, with a focus on their activity as cholinesterase inhibitors. The data presented herein is curated from peer-reviewed studies to provide an objective analysis for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis: Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders. The following tables summarize the in vitro inhibitory activities of various piperazine derivatives against these enzymes, providing a basis for comparative evaluation.

A study on the dinitrate salt of (2R,5S)-2,5-dimethylpiperazine has demonstrated its potential as a cholinesterase inhibitor.[1] To contextualize this finding, we compare its performance with a range of other piperazine-based compounds.

CompoundTarget EnzymeIC50 (µM)Ki (µM)
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrateAChE20.21 ± 0.06-
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrateBChE28.01 ± 0.01-

Table 1: Cholinesterase inhibitory activity of (2R,5S)-2,5-dimethylpiperazine derivative. [1]

For a broader perspective, the following table includes data from various studies on other piperazine derivatives, highlighting the impact of different substitutions on inhibitory potency.

Compound Class/DerivativeTarget EnzymeIC50 (µM)Ki (µM)
Piperazine Chalcones
PC10 (p-fluorinated)MAO-B0.650.63 (competitive)
PC11 (m-trifluoromethyl)MAO-B0.710.53 (competitive)
PC10AChE28.0-
PC11AChE26.3-
PC10BChE36.4-
PC11BChE36.2-
Piperazine-2-Carboxylic Acid Derivatives
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)AChE-10.18 ± 1.00 (competitive)
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)BChE-0.0016 ± 0.00008 (competitive)
Amiridine-Piperazine Hybrids
Hybrid 5aAChE--
Hybrid 5jBChE--
Biphenyl-3-oxo-1,2,4-triazine Piperazines
Compound 6gAChE0.2 ± 0.01- (non-competitive)
Isoindoline-1,3-dione Derivatives
Compound 4a (o-chloro)AChE0.91 ± 0.045-

Table 2: Cholinesterase and MAO-B inhibitory activities of various piperazine derivatives. [2][3][4][5][6]

The Cholinergic Synapse: A Target for Piperazine Derivatives

The efficacy of many piperazine derivatives as potential treatments for neurodegenerative diseases stems from their interaction with key components of the cholinergic signaling pathway. The diagram below illustrates a simplified representation of a cholinergic synapse, highlighting the role of acetylcholinesterase in the degradation of the neurotransmitter acetylcholine.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft releases ACh Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle opens Action_Potential Action Potential Action_Potential->Ca_channel arrives AChE Acetylcholinesterase (AChE) ACh_cleft->AChE is hydrolyzed by ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_receptor->Signal_Transduction activates

Caption: Simplified diagram of a cholinergic synapse.

Experimental Protocols

To ensure the reproducibility and clear interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

  • Preparation of Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as the substrate.

    • AChE (from electric eel) or BChE (from equine serum) enzyme solution.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Pre-incubate the mixture with the enzyme (AChE or BChE) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For determining the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data is analyzed using Lineweaver-Burk plots.[2]

The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrate) mix Mix Reagents and Test Compound in Plate prep_reagents->mix prep_enzyme Prepare Enzyme Solution (AChE or BChE) preincubate Pre-incubate with Enzyme prep_enzyme->preincubate prep_compounds Prepare Test Compound Serial Dilutions prep_compounds->mix mix->preincubate add_substrate Initiate Reaction with Substrate preincubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Inhibition vs. [Compound] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 lineweaver_burk Lineweaver-Burk Plot (for Ki and Mechanism) plot_data->lineweaver_burk

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveals key structure-activity relationships for piperazine derivatives as cholinesterase inhibitors.

  • Substitution on the Piperazine Nitrogens: The nature of the substituents on the two nitrogen atoms of the piperazine ring is a critical determinant of activity and selectivity. Large, aromatic substituents, as seen in many of the more potent inhibitors, likely engage in important interactions within the active site or peripheral anionic site of the cholinesterases.

  • Influence of Methyl Groups: The presence of methyl groups on the piperazine ring, as in this compound, can influence the compound's conformation and lipophilicity. While the IC50 values for the dinitrate salt of (2R,5S)-2,5-dimethylpiperazine are in the micromolar range, indicating moderate activity, these substitutions can be a starting point for further optimization. The stereochemistry of these substitutions is also crucial, as different stereoisomers can exhibit significantly different biological activities.

  • Role of the Linker: In many of the potent inhibitors, the piperazine ring acts as a linker connecting two other pharmacophoric groups. The length and flexibility of this linker are often fine-tuned to achieve optimal orientation of the interacting moieties within the enzyme's binding pocket.

The logical relationship in SAR studies often involves a cycle of design, synthesis, and testing to optimize the lead compound.

SAR_Logic Lead Lead Compound (e.g., Piperazine Derivative) Design Design Analogs (Modify Substituents, Linkers, Stereochemistry) Lead->Design Synthesize Synthesize New Compounds Design->Synthesize Test Biological Testing (e.g., Enzyme Assay) Synthesize->Test Analyze Analyze Data (Determine IC50, SAR) Test->Analyze Analyze->Design Iterative Refinement Optimized Optimized Lead Analyze->Optimized Identifies

Caption: The iterative cycle of structure-activity relationship studies.

This guide provides a comparative overview of the performance of this compound in the context of other piperazine derivatives, focusing on cholinesterase inhibition. The presented data and experimental protocols offer a valuable resource for researchers working on the design and development of novel therapeutics based on the versatile piperazine scaffold.

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethylpiperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Dimethylpiperazine is crucial for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. This guide provides a direct, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with institutional and regulatory guidelines, is mandatory.

Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as it will contain the most detailed and substance-specific safety information.[1]

Immediate Safety and Hazard Information

This compound is a hazardous chemical with the following primary classifications:

  • Toxic: Toxic in contact with skin.[2]

  • Corrosive: Causes severe skin burns and eye damage.[2][3]

  • Flammable Solid: Can be combustible and form explosive mixtures with air.[3]

  • Environmental Hazard: Harmful to aquatic life; discharge into the environment must be avoided.[1][2]

Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[2][4]

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage decisions.

PropertyValueSource
Melting Point115-118 °C
Boiling Point162-165 °C
Flash Point38 °C (100.4 °F) - closed cup
Hazard ClassFlammable solid hazardous materials
UN NumberUN 2579 (for Piperazine)[5]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE) and Preparation
  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing chemical-resistant gloves (e.g., nitrile), a lab coat or protective clothing, and safety goggles or a face shield.[2][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]

  • Designate a Waste Area: Prepare a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizing agents.[3][6]

Step 2: Waste Collection and Containerization
  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Use a Designated Container: Carefully transfer all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, absorbent materials), into a dedicated, properly sealed hazardous waste container.[1][4] The container must be in good condition and compatible with the chemical.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by local and federal regulations.[4]

Step 3: Spill Management
  • Immediate Response: In the event of a spill, evacuate the immediate area and remove all sources of ignition.[1][6]

  • Containment: Use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain the spill.[4][6] Prevent the spill from entering drains or waterways.[2]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly. Dispose of any contaminated cleaning materials as hazardous waste.[4]

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in the designated accumulation area, ensuring it is locked up and secure.[2][3]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal facility to arrange for pickup and disposal.[1] this compound must be disposed of in accordance with all local, state, and federal regulations.[1][4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Decontaminate Empty Containers: Empty containers that previously held this compound must be decontaminated. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After proper decontamination, the container may be recycled or disposed of as non-hazardous waste according to institutional guidelines.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_disposal Storage & Final Disposal start This compound Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Toxic - Corrosive - Flammable sds->hazards ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat hazards->ppe segregate Segregate from Incompatible Wastes ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize spill_check Spill or Leak? containerize->spill_check spill_response Spill Response: 1. Evacuate & Remove Ignition Sources 2. Contain with Inert Absorbent 3. Collect into Waste Container spill_check->spill_response Yes storage Store in Designated Hazardous Waste Area spill_check->storage No spill_response->containerize disposal_facility Arrange for Disposal via Licensed Chemical Waste Facility storage->disposal_facility end Disposal Complete disposal_facility->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical procedures for the handling and disposal of 2,5-Dimethylpiperazine. Designed for researchers, scientists, and drug development professionals, this guide offers direct, step-by-step instructions to ensure a safe laboratory environment and maintain the integrity of your research. Adherence to these protocols is critical to minimize exposure risks and manage this chemical waste safely and effectively.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.Protects against splashes and airborne particles, preventing severe eye damage.
Skin Protection Chemically resistant gloves (Nitrile rubber, minimum thickness of 0.11mm is recommended).[1] A lab coat or chemical-resistant apron should also be worn.Prevents skin contact, which can be toxic and cause severe burns.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if ventilation is inadequate. For higher-risk situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.Protects against inhalation of harmful dust, fumes, or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is vital for laboratory safety. The following operational plan outlines the procedures from receiving the chemical to its final disposal.

Step-by-Step Handling and Disposal Workflow
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

    • Keep the container tightly closed when not in use.[1]

    • Store locked up.[2]

  • Handling Procedures:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure all recommended PPE is correctly worn before handling.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the handling area.

  • Emergency Procedures: Spills and Leaks

    • Immediate Action: Evacuate personnel from the immediate area.[1]

    • Ventilation: Ensure the area is well-ventilated.

    • Ignition Sources: Remove all sources of ignition.[1]

    • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.

    • Decontamination: Thoroughly clean the spill area.

  • First-Aid Measures

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor if you feel unwell.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[2]

  • Disposal Plan:

    • Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

    • Containerization: Place waste in a suitable, closed, and properly labeled container. The label should clearly indicate "Hazardous Waste" and identify the contents.

    • Disposal: Dispose of the waste in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Boiling Point 162-165 °C
Melting Point 115-118 °C
Flash Point 38 °C (100.4 °F) - closed cup

Experimental Protocols Cited

The information provided in this document is based on established safety data sheets and chemical handling guidelines. Specific experimental protocols involving this compound should be designed with a thorough risk assessment and in accordance with the safety information presented herein.

Visual Workflow for Handling this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handle_chem Handle this compound prep_ppe->handle_chem prep_vent Ensure Proper Ventilation (Fume Hood) prep_vent->handle_chem emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure dispose_char Characterize as Hazardous Waste handle_chem->dispose_char After Use spill_contain Contain Spill (Inert Absorbent) emergency_spill->spill_contain exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid spill_collect Collect Waste (Non-sparking tools) spill_contain->spill_collect spill_collect->dispose_char dispose_cont Containerize and Label dispose_char->dispose_cont dispose_prof Professional Disposal dispose_cont->dispose_prof

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylpiperazine
Reactant of Route 2
2,5-Dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.